Triptolide O-Methyl Phosphate Dibenzyl Ester
Beschreibung
BenchChem offers high-quality Triptolide O-Methyl Phosphate Dibenzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triptolide O-Methyl Phosphate Dibenzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNYHQWEVOUOJ-JAFOSAPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dibenzyl Phosphate Ester Strategy: Unlocking the Therapeutic Potential of Triptolide
A Technical Guide for Drug Development Professionals
Abstract
Triptolide, a diterpenoid triepoxide from the plant Tripterygium wilfordii, presents a compelling yet paradoxical profile for drug developers. Its potent anti-inflammatory, immunosuppressive, and anticancer activities are well-documented.[1][2][3][4] However, its clinical translation is severely hampered by two critical flaws: extremely poor water solubility and significant multi-organ toxicity.[5][6][7][8] This guide details a strategic solution to these challenges: the design of water-soluble prodrugs using a dibenzyl phosphate ester promoiety. We will explore the mechanistic rationale, a detailed synthetic pathway, and the requisite evaluation protocols for this promising approach, providing researchers with a comprehensive framework for advancing triptolide-based therapeutics.
The Triptolide Conundrum: Potency Plagued by Poor Properties
Triptolide exerts its powerful biological effects through multiple mechanisms, including the inhibition of key transcription factors like NF-κB and the induction of apoptosis in cancer cells.[1][2][3][9] Its efficacy has been demonstrated in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and various cancers, including pancreatic and colorectal cancer.[1][3][9]
Despite this therapeutic promise, the inherent characteristics of the triptolide molecule pose significant barriers to its clinical use:
-
Poor Aqueous Solubility: Triptolide's hydrophobic nature results in an aqueous solubility of approximately 17 μg/mL, making parenteral formulation exceedingly difficult without the use of potentially toxic co-solvents.[10][11] This also contributes to low and variable oral bioavailability.[8]
-
Systemic Toxicity: The clinical application of triptolide is restricted by severe dose-dependent toxicities, affecting the liver, kidneys, heart, and reproductive systems.[6][7] This narrow therapeutic window is a primary obstacle to developing a safe and effective treatment regimen.
The prodrug approach offers a validated strategy to overcome these limitations. By temporarily masking a key functional group—in this case, the C-14 hydroxyl—with a solubilizing promoiety, we can dramatically alter the physicochemical properties of the parent drug. The ideal prodrug should be highly water-soluble, stable in circulation, and efficiently convert to the active triptolide at the target site.
The Phosphate Prodrug Advantage: A Focus on Dibenzyl Esters
Phosphate esters are a well-established and highly effective choice for creating water-soluble prodrugs of molecules bearing hydroxyl groups.[10][12][13][14]
Key Advantages of the Phosphate Pro-moiety:
-
Dramatically Increased Solubility: The ionizable phosphate group significantly enhances aqueous solubility at physiological pH.[10][13][14]
-
Enzymatic Bioactivation: The body has endogenous enzymes, alkaline phosphatases (ALPs), which are abundant on the surface of many cells and can efficiently cleave the phosphate ester bond to release the active parent drug.[10][13][14]
-
Biocompatible Byproducts: The cleavage reaction releases the active drug and inorganic phosphate, both of which are naturally present in the body.[13]
While the phosphate group itself provides solubility, it must be protected during synthesis and purification. Dibenzyl esters serve as excellent protecting groups for the phosphate moiety during the chemical synthesis of the prodrug. They are relatively stable during the synthetic steps but can be cleanly removed under specific conditions (hydrogenolysis) that do not damage the complex triptolide core.[11][15]
Mechanism of Action: From Soluble Prodrug to Active Triptolide
The dibenzyl phosphate triptolide prodrug is designed for stability in formulation and circulation, followed by targeted bioactivation. The process unfolds in two conceptual stages: a final synthetic deprotection step and the biological activation.
-
Chemical Deprotection (Synthesis): The dibenzyl phosphate ester of triptolide is the penultimate product. The two benzyl groups are removed via catalytic hydrogenation (e.g., using Palladium on carbon), which is a mild and efficient method, to yield the final phosphate monoester prodrug, typically isolated as a disodium salt.[10][11]
-
Enzymatic Bioactivation (In Vivo): Once administered, the highly water-soluble phosphate prodrug circulates. Upon reaching tissues, endogenous alkaline phosphatases recognize and hydrolyze the phosphate ester bond at the C-14 position. This cleavage releases the active triptolide molecule, allowing it to exert its therapeutic effects locally.
Diagram: Prodrug Activation Pathway
The following diagram illustrates the conversion of the inactive, water-soluble prodrug into the active, cytotoxic triptolide.
Caption: Bioactivation of the triptolide-phosphate prodrug.
Synthesis and Characterization Workflow
The synthesis of a triptolide phosphonooxymethyl prodrug, such as the clinically investigated compound Minnelide, is a multi-step process that requires careful control of reaction conditions to avoid degradation of the sensitive triptolide core.[2][10][11][16]
Diagram: Synthetic & Evaluation Workflow
Caption: Overall workflow from synthesis to in vivo evaluation.
Experimental Protocol: Synthesis of 14-O-phosphonooxymethyl Triptolide Disodium Salt
This protocol is a representative synthesis based on published methods.[10][11][16]
Step 1: Synthesis of 14-O-methylthiomethyl Triptolide
-
Rationale: The C-14 hydroxyl group is first converted to a methylthiomethyl ether. This intermediate is stable and can be activated in the next step for nucleophilic displacement.
-
Procedure:
-
Dissolve Triptolide (1 equivalent) in a mixture of acetic acid and acetic anhydride.
-
Add dimethyl sulfoxide (DMSO) and stir the reaction at room temperature for several days.[16]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and neutralize with sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by silica gel flash chromatography to yield 14-O-methylthiomethyl triptolide.[16]
-
Step 2: Synthesis of 14-O-phosphonooxymethyl Triptolide Dibenzyl Ester
-
Rationale: The thiomethyl ether is displaced by dibenzyl phosphate in a reaction mediated by an iodinating agent. This step attaches the protected phosphate promoiety.
-
Procedure:
-
Dissolve the product from Step 1 (1 equiv.) in dry dichloromethane containing 4 Å molecular sieves under a nitrogen atmosphere.[11]
-
In a separate flask, dissolve dibenzyl phosphate (1.2 equiv.) and N-iodosuccinimide (NIS, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).[11]
-
Slowly add the dibenzyl phosphate/NIS solution to the triptolide derivative solution at 15-20 °C.[11]
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.[11][16]
-
Caution: The dibenzyl phosphate ester product is highly unstable on silica gel, leading to significant degradation.[11] Purification must be achieved through a sequence of aqueous extractions rather than chromatography at this stage.[10]
-
Step 3 & 4: Debenzylation and Salt Formation to Yield Final Prodrug
-
Rationale: The benzyl protecting groups are removed by catalytic hydrogenation. The resulting phosphoric acid is then converted to its disodium salt to maximize stability and solubility, followed by final purification.
-
Procedure:
-
Dissolve the crude product from Step 2 in THF.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 3 hours.[16]
-
Filter off the catalyst and treat the resulting solution with sodium carbonate to form the disodium salt.[10][11]
-
The final product is purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to achieve >99% purity.[10][11]
-
The purified product is lyophilized and stored under inert gas as it is highly hygroscopic.[11]
-
In Vitro and In Vivo Evaluation
A successful prodrug must not only be synthesizable but must also demonstrate superior properties compared to the parent drug in a series of validation assays.
Data Presentation: Triptolide vs. Dibenzyl Phosphate Prodrug
The following table summarizes the expected improvements in key physicochemical and biological parameters.
| Parameter | Triptolide (Parent Drug) | Triptolide-Phosphate Prodrug | Fold Improvement | Reference |
| Aqueous Solubility (pH 7.4) | ~17 µg/mL | ~61,000 µg/mL (61 mg/mL) | ~3600x | [10][11] |
| Chemical Stability (t₉₀ at 4°C) | Formulation dependent | ~2 years (in aqueous solution) | Significantly Enhanced | [10][11] |
| In Vitro IC₅₀ (HT-29 Colon Cancer) | Potent (nM range) | Inactive (requires conversion) | N/A | [10] |
| In Vivo Efficacy (HT-29 Xenograft) | Limited by toxicity/solubility | Effective tumor reduction at ≤0.3 mg/kg | High | [10] |
Protocol: In Vitro Bioconversion Assay
-
Rationale: To confirm that the prodrug is converted to the active parent drug in the presence of the target enzyme, alkaline phosphatase.
-
Procedure:
-
Prepare a solution of the triptolide-phosphate prodrug in a suitable buffer (e.g., Tris buffer, pH 9.8 for optimal enzyme activity or pH 7.4 for physiological relevance).[10]
-
Initiate the reaction by adding alkaline phosphatase from bovine intestinal mucosa.[10]
-
Incubate the reaction at 37 °C.
-
At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., with acid).
-
Analyze the samples by HPLC to quantify the disappearance of the prodrug and the appearance of triptolide.
-
Calculate the rate of conversion (e.g., half-life of conversion).
-
Protocol: In Vivo Efficacy in Xenograft Models
-
Rationale: To determine if the improved properties of the prodrug translate to superior antitumor efficacy and reduced toxicity in a living system.
-
Procedure:
-
Implant human cancer cells (e.g., HT-29 colon adenocarcinoma or OVCAR-3 ovarian cancer cells) subcutaneously into immunocompromised mice.[10]
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, triptolide, triptolide prodrug at various doses).
-
Administer the treatments via a clinically relevant route (e.g., intraperitoneal or intravenous injection) on a defined schedule (e.g., daily or less frequently).[10]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and harvest tumors for further analysis.
-
Evaluate efficacy based on tumor growth inhibition and assess toxicity by monitoring body weight changes and performing histological analysis of major organs.
-
Conclusion and Future Perspectives
The dibenzyl phosphate ester prodrug strategy effectively addresses the primary obstacles hindering the clinical development of triptolide. This approach yields a highly water-soluble and stable compound that demonstrates significant efficacy in preclinical cancer models at doses that are well-tolerated.[10] The methodologies outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive evaluation of such prodrugs. Future work may focus on developing second-generation phosphate prodrugs with linkers designed for tumor-specific enzyme release or conjugation to targeting ligands to further enhance the therapeutic index of this exceptionally potent natural product.
References
-
A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology. Available at: [Link]
-
Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses. PMC. Available at: [Link]
-
Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide. European Journal of Medicinal Chemistry. Available at: [Link]
-
Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Chinese Medicine. Available at: [Link]
-
Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry. Available at: [Link]
-
Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. PMC. Available at: [Link]
-
A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. PMC. Available at: [Link]
-
Pro-drug approaches to overcome poor solubility and toxicity of triptolide. ResearchGate. Available at: [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]
-
Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity. PMC. Available at: [Link]
-
A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases. Frontiers in Pharmacology. Available at: [Link]
-
Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry. Available at: [Link]
-
Triptolide: Medicinal chemistry, chemical biology and clinical progress. European Journal of Medicinal Chemistry. Available at: [Link]
- An improved process for the preparation of triptolide prodrugs. Google Patents.
-
Triptolide: Structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms. ResearchGate. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]
-
Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. ResearchGate. Available at: [Link]
-
The Schematic diagram of triptolide prodrug (A) and redox-responsive... ResearchGate. Available at: [Link]
-
Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. PMC. Available at: [Link]
-
Phosphonate prodrugs: an overview and recent advances. PMC. Available at: [Link]
-
Prodrug activation model (a) and proposed enzymatic mechanism. (b) Carboxy ester promoieties highlighted in green. ResearchGate. Available at: [Link]
-
Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. PMC. Available at: [Link]
-
In vitro versus in vivo effects of triptolide: the role of transcriptional inhibition. Open Access Journals. Available at: [Link]
-
Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent. PMC. Available at: [Link]
-
Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC. Available at: [Link]
-
In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. NIH. Available at: [Link]
Sources
- 1. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 3. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases [frontiersin.org]
- 8. Triptolide: Medicinal chemistry, chemical biology and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.rutgers.edu [sites.rutgers.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2014167581A2 - An improved process for the preparation of triptolide prodrugs - Google Patents [patents.google.com]
Technical Whitepaper: Triptolide vs. Triptolide O-Methyl Phosphate Dibenzyl Ester
From Natural Product to Prodrug Precursor: A Comparative Analysis
Executive Summary
This technical guide analyzes the critical distinctions between Triptolide (TP) , a diterpenoid epoxide isolated from Tripterygium wilfordii, and Triptolide 14-O-phosphonooxymethyl dibenzyl ester (hereafter referred to as TP-Dibenzyl ).
While Triptolide is the bioactive "warhead" responsible for potent anticancer and immunosuppressive effects, it suffers from poor aqueous solubility (17
Chemical Architecture & Physicochemical Divergence
The fundamental difference lies in the modification of the C-14 hydroxyl group. This modification alters the molecule's solubility profile, stability, and interaction with biological targets.
Comparative Data Table
| Feature | Triptolide (TP) | TP-Dibenzyl Ester (Intermediate) |
| Molecular Formula | ||
| Molecular Weight | 360.4 g/mol | ~650.6 g/mol |
| Key Functional Group | 14- | 14-O-Phosphonooxymethyl dibenzyl ester |
| Aqueous Solubility | Poor (0.017 mg/mL) | Insoluble (Highly Lipophilic) |
| Organic Solubility | Soluble in DMSO, DMF | Soluble in DCM, THF, Ethyl Acetate |
| Biological Activity | Active (Binds XPB/TFIIH) | Inactive (Requires cleavage) |
| Metabolic Role | Parent Drug | Synthetic Precursor / Prodrug Intermediate |
| LogP (Estimated) | ~0.6 - 1.0 | > 4.5 (High Lipophilicity) |
Structural Insight
-
Triptolide: Characterized by a unique triepoxide lactone structure. The C-14 hydroxyl is sterically hindered and is the primary site for derivatization.
-
TP-Dibenzyl: The C-14 hydroxyl is capped with a formaldehyde linker attached to a phosphate group protected by two benzyl rings. This "masking" prevents the molecule from interacting with the XPB protein (the target of TP), rendering it pharmacologically inert until activated.
Synthetic Pathway & Process Chemistry
The transformation of Triptolide into TP-Dibenzyl is the pivotal step in overcoming the "solubility barrier." Direct phosphorylation of the C-14 hydroxyl is difficult due to steric hindrance and the acid-sensitivity of the epoxide rings.
The "Formaldehyde Linker" Strategy
To attach the bulky phosphate, a methylene spacer (formaldehyde linker) is introduced. This creates a hemiacetal-like ester that is susceptible to enzymatic hydrolysis later in vivo.
Graphviz Workflow: Synthesis of the Dibenzyl Intermediate
Figure 1: Synthetic route transitioning from the active parent drug (Red) to the lipophilic dibenzyl intermediate (Blue) and finally the water-soluble clinical candidate (Green).
Critical Synthetic Nuance
The conversion of the Methylthiomethyl ether to TP-Dibenzyl uses N-iodosuccinimide (NIS) and dibenzyl phosphate.[1][2]
-
Challenge: The TP-Dibenzyl ester is prone to decomposition on silica gel during purification.[1][2]
-
Solution: Fast column chromatography buffered with triethylamine is often required to isolate this intermediate before the final hydrogenolysis step.
Pharmacokinetics & Prodrug Mechanism
Why synthesize the Dibenzyl Ester if it isn't water-soluble?
-
Purification Handle: It allows for the purification of the phosphorylated core using organic solvents, which is impossible with the highly polar final salt.
-
Liposomal Formulation: While Minnelide is water-soluble, the TP-Dibenzyl ester is highly lipophilic. This makes it an ideal candidate for Lipid Nanoparticle (LNP) encapsulation, where the drug must reside in the lipid bilayer rather than the aqueous core.
Mechanism of Action (The "Payoff")
Once the benzyl groups are removed (synthetically) to form Minnelide, the drug is injected. In the body, alkaline phosphatases attack the phosphate.
Graphviz Workflow: In Vivo Activation
Figure 2: The activation cascade. The dibenzyl ester discussed in this guide is the synthetic precursor to the green "Prodrug" node.
Experimental Protocols
Protocol A: Synthesis of TP-Dibenzyl Ester (NIS Method)
Context: Conversion of Triptolide-14-methylthiomethyl ether to Triptolide-14-O-phosphonooxymethyl dibenzyl ester.
-
Preparation: Dissolve Triptolide-14-methylthiomethyl ether (1.0 eq) in dry DCM/THF (1:1 v/v) under Argon atmosphere.
-
Activation: Add activated 4Å molecular sieves to ensure anhydrous conditions (Critical: Water competes with the phosphate nucleophile).
-
Reagent Addition: Add Dibenzyl phosphate (1.5 eq) followed by N-iodosuccinimide (NIS) (1.5 eq) at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (The product spot will be less polar than the starting material but UV active).
-
Quench: Dilute with DCM, wash with saturated
(to remove iodine) and saturated . -
Purification: Flash chromatography on silica gel. Note: Pre-wash silica with 1% Triethylamine in Hexanes to neutralize acidity. Elute with Ethyl Acetate/Hexanes gradient.
-
Validation:
NMR should show a singlet around -1.0 to -3.0 ppm (characteristic of phosphate triesters).
Protocol B: Stability Assessment (Self-Validating)
Objective: Determine if the Dibenzyl ester is stable enough for formulation or if it degrades to TP.
-
Setup: Prepare a 1 mg/mL solution of TP-Dibenzyl in Acetonitrile.
-
Stress Condition: Dilute 1:10 into Phosphate Buffered Saline (PBS, pH 7.4) incubated at 37°C.
-
Sampling: Aliquot at t=0, 1h, 4h, 24h.
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 218 nm (Triptolide chromophore).
-
-
Interpretation:
-
Peak at High RT (Lipophilic) = Intact Dibenzyl Ester.
-
Peak at Low RT (Polar) = Hydrolyzed intermediates.
-
Peak matching Triptolide Standard = Premature release (Instability).
-
References
-
Chugh, R., Sangwan, V., Patil, S. P., et al. (2012).[3] "A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer."[3][4][5] Science Translational Medicine, 4(156), 156ra39.[3] [3]
-
Patil, S., Lis, L. G., Cortese, C. J., et al. (2015). "Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts." Journal of Medicinal Chemistry, 58(23), 9334–9344.
-
Rivière, G. (2020). "Triptolide and its derivatives: A review of their synthesis and pharmacological activities." Beilstein Journal of Organic Chemistry, 16, 1860–1894.
Sources
- 1. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 4. Minnelide, a novel drug for pancreatic and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired synthesis of stromal components in response to Minnelide improves vascular function, drug delivery and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Properties of Triptolide Phosphate Ester Intermediates: From Physicochemical Barrier to Clinical Viability
An In-Depth Technical Guide
Abstract
Triptolide, a potent diterpene triepoxide, has garnered significant interest within the pharmaceutical community for its broad spectrum of therapeutic activities, including profound anti-inflammatory, immunosuppressive, and antineoplastic effects.[1][2] However, its progression into clinical practice has been critically hampered by its exceptionally low aqueous solubility and a narrow therapeutic window.[3][4] This guide provides a detailed examination of the strategic use of phosphate ester intermediates as a prodrug approach to overcome this fundamental solubility challenge. We will explore the physicochemical rationale, present comparative quantitative data, and provide a detailed, field-proven experimental protocol for the accurate assessment of solubility. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing potent but poorly soluble molecules like triptolide into viable clinical candidates.
The Triptolide Conundrum: Potency Limited by Poor Aqueous Solubility
A Profile of Potency: Triptolide's Therapeutic Promise
Triptolide is a natural product isolated from the vine Tripterygium wilfordii Hook F (Thunder God Vine), a plant with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1][5] Its powerful biological effects stem from its ability to modulate multiple cellular pathways. A primary mechanism involves the inhibition of transcription factor NF-κB, a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines.[5][6][7] Furthermore, triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to a global inhibition of RNA polymerase II-mediated transcription.[7] This broad transcriptional suppression accounts for its potent antiproliferative effects against cancer cells.[7][8]
The Solubility Barrier: A Critical Obstacle in Drug Development
Despite its compelling biological profile, the clinical development of triptolide is impeded by its physicochemical properties, most notably its poor water solubility.[9] Published studies report its aqueous solubility to be as low as 17 μg/mL, while other analyses have found it to be around 0.1976 mg/mL.[3][10] This discrepancy likely arises from different experimental conditions, but both values are indicative of a compound that is practically insoluble in water.
This low solubility presents significant challenges for formulation and administration. It makes developing a parenteral (intravenous) formulation difficult without the use of potentially toxic co-solvents or complexing agents.[11] For oral administration, poor solubility often leads to low and erratic bioavailability, undermining the potential for reliable therapeutic dosing.
Phosphate Ester Prodrugs: A Strategic Approach to Enhancing Solubility
The Prodrug Rationale
To circumvent the inherent limitations of triptolide, researchers have employed a prodrug strategy. This approach involves chemically modifying the parent molecule to create an intermediate with improved physicochemical properties (like solubility), which is then converted back to the active parent drug in vivo through enzymatic or chemical processes.[4][12]
The Advantage of Phosphate Esters
The use of a phosphate group as a promoiety is a historically successful strategy for enhancing the aqueous solubility of molecules containing hydroxyl groups.[3][12] The C-14 hydroxyl group on the triptolide molecule is an ideal site for such a modification.[13] The rationale for this choice is threefold:
-
Enhanced Hydrophilicity: The phosphate group is highly polar and ionizable, drastically increasing the molecule's affinity for aqueous media.
-
pH-Dependent Ionization: At physiological pH (~7.4), the phosphate moiety is deprotonated, existing as an anion. This charge significantly boosts water solubility.[3][11]
-
Bioconversion: The ester linkage is designed to be cleaved in vivo by endogenous enzymes, particularly alkaline phosphatases, which are abundant in the body. This enzymatic action releases the active parent triptolide and inorganic phosphate, both of which are endogenous substances.[3][11]
Clinical Case Study: Minnelide™
A prominent example of this strategy is Minnelide™, a water-soluble phosphonooxymethyl prodrug of triptolide (14-O-phosphonooxymethyltriptolide disodium salt).[13] Minnelide has advanced into clinical trials for various cancers, including pancreatic and gastrointestinal cancers, demonstrating that the phosphate ester approach is a clinically viable method for delivering triptolide.[14][15][16]
Triptolide Bioactivation Pathway
The following diagram illustrates the conversion of poorly soluble triptolide into a highly soluble phosphate ester prodrug and its subsequent enzymatic cleavage back to the active form within the body.
Caption: Conversion of triptolide to a soluble prodrug and its in-vivo activation.
Quantitative Analysis of Solubility
A Stark Contrast: Comparative Solubility Data
The derivatization of triptolide into a phosphate ester intermediate results in a dramatic and clinically significant increase in aqueous solubility. This transformation is the cornerstone of its improved druggability.
| Compound | Parent Moiety / Intermediate | Aqueous Solubility (pH 7.4) | Fold Increase | Reference(s) |
| Triptolide | Parent Drug | ~17 µg/mL | - | [3][17] |
| Minnelide™ | Disodium Phosphonooxymethyl Prodrug | 61 mg/mL | ~3600x | [3][17] |
Table 1: Comparison of aqueous solubility between Triptolide and its phosphate ester prodrug, Minnelide™.
The Critical Role of pH
For the parent triptolide molecule, which lacks ionizable functional groups, altering the pH of the medium is not a viable strategy for enhancing solubility.[11] However, for the phosphate ester prodrug, pH is a critical factor. The phosphate group has multiple pKa values, and its state of ionization—and therefore its solubility—is directly dependent on the pH of the surrounding environment. The high solubility at pH 7.4 is a direct result of the phosphate group being in its ionized, dibasic state, which is ideal for parenteral formulations.[3]
Experimental Protocol for Solubility Determination
Principle of Kinetic Solubility Assessment
The following protocol describes a robust method for determining the kinetic aqueous solubility of triptolide intermediates. Kinetic solubility is a high-throughput assessment that measures the concentration of a compound in solution after a saturated state is rapidly induced by adding a concentrated DMSO stock to an aqueous buffer, followed by a defined equilibration period. It is a vital early-stage assessment in drug discovery.[18]
Detailed Step-by-Step Protocol
Expertise & Causality: This protocol is designed for accuracy and reproducibility. The use of HPLC for quantification is critical, as simpler methods like UV spectroscopy cannot distinguish between the dissolved compound and any potential impurities or degradation products, a crucial detail for ensuring data integrity.[18]
A. Materials and Reagents:
-
Triptolide phosphate ester intermediate (test compound)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade with 0.1% Formic Acid (v/v)
-
96-well microplate (polypropylene)
-
Filter plate (e.g., 0.45 µm PVDF)
-
Collection plate
-
HPLC system with UV detector
-
Analytical HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)
B. Preparation of Stock Solutions:
-
Rationale: A high-concentration DMSO stock is used to facilitate the rapid creation of a supersaturated solution upon dilution in the aqueous buffer.
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution.
C. Saturation and Equilibration:
-
Dispense 198 µL of PBS (pH 7.4) into the wells of the 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Causality: This incubation period allows the solution to equilibrate. While not true thermodynamic equilibrium, it provides a consistent and reproducible kinetic measurement.
-
D. Phase Separation:
-
Rationale: This step is crucial to separate the dissolved compound in the supernatant from any undissolved solid precipitate.[18] Filtration is often preferred in high-throughput settings.
-
Stack the filter plate on top of a clean collection plate.
-
Transfer the contents from the equilibrated plate to the filter plate.
-
Centrifuge the stacked plates to force the supernatant through the filter into the collection plate. Alternatively, use a vacuum manifold.
E. Sample Analysis by HPLC-UV:
-
Rationale: HPLC provides precise quantification and confirms the identity and purity of the compound being measured.
-
Prepare a calibration curve using known concentrations of the test compound.
-
Configure the HPLC system:
-
Analyze the filtered samples from the collection plate.
-
Calculate the concentration of the dissolved compound in each sample by comparing its peak area to the calibration curve. The resulting concentration is the kinetic solubility.
Experimental Workflow Diagram
Sources
- 1. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Triptolide? [synapse.patsnap.com]
- 7. What is Triptolide used for? [synapse.patsnap.com]
- 8. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. europeanreview.org [europeanreview.org]
- 14. td2inc.com [td2inc.com]
- 15. First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Technical Guide to the Mechanism of Action of Triptolide Phosphate Prodrugs
Abstract: Triptolide, a diterpene triepoxide from the plant Tripterygium wilfordii, exhibits potent anti-inflammatory, immunosuppressive, and anti-neoplastic activities.[1][2][3] Its clinical development, however, has been severely hampered by its poor aqueous solubility and significant multi-organ toxicity.[4][5] To circumvent these limitations, phosphate prodrug strategies have been employed, leading to the development of water-soluble precursors like Minnelide, which can be administered parenterally and are designed for in vivo conversion to the active triptolide.[3][6][7] This guide provides an in-depth technical overview of the molecular mechanism of action, beginning with the activation of the phosphate prodrug, followed by the covalent inhibition of the primary molecular target of triptolide, and concluding with the downstream cellular consequences and the experimental methodologies used to elucidate these processes.
The Challenge of Triptolide: From Natural Product to Therapeutic Candidate
Triptolide (C₂₀H₂₄O₆) is a structurally complex natural product characterized by three epoxide groups and an α,β-unsaturated lactone ring, which are crucial for its biological activity.[3][4] Its potent bioactivity has been demonstrated across a vast array of preclinical models, including pancreatic, colon, and ovarian cancers.[8][9][10] However, the translation of triptolide to the clinic has been met with significant hurdles.
-
Poor Aqueous Solubility: Triptolide's hydrophobic nature results in extremely low water solubility (approx. 17 μg/mL at pH 7.4), making parenteral formulation challenging and oral bioavailability inconsistent.[8][11]
-
Dose-Dependent Toxicity: The narrow therapeutic window of triptolide is a major concern, with significant toxicities reported, including hepatotoxicity, nephrotoxicity, and cardiotoxicity.[4]
-
Lack of Patent Protection: As a natural product, triptolide itself lacks robust patent protection, discouraging commercial development.[11]
These challenges created a clear need for a prodrug strategy that could improve the compound's physicochemical properties while retaining its potent therapeutic action upon in vivo activation.
The Phosphate Prodrug Strategy: Bioactivation and Pharmacokinetics
The phosphate prodrug approach is a well-established method to enhance the aqueous solubility and stability of parent drugs containing hydroxyl groups.[8][11][12] This strategy involves masking a hydroxyl group on the parent molecule with a phosphate-containing promoiety.
Prodrug Design and Activation Mechanism
A prominent example is the phosphonooxymethyl ether prodrug of triptolide.[8][13] In this design, a phosphate group is attached to the 14-hydroxyl group of triptolide via a linker. This modification achieves several key objectives:
-
Enhanced Solubility: The phosphate promoiety is ionized at physiological pH, dramatically increasing aqueous solubility. For instance, a disodium phosphonooxymethyl prodrug of triptolide exhibited a solubility of 61 mg/mL at pH 7.4, a greater than 3,500-fold increase over the parent compound.[8][11][13]
-
Chemical Stability: These prodrugs are generally stable in solution, allowing for a longer shelf-life.[8][11]
-
Enzymatic Conversion: The cornerstone of this strategy is the predictable in vivo conversion to the active drug. The phosphate ester bond is readily cleaved by alkaline phosphatases, enzymes that are ubiquitous throughout the body and highly concentrated in the plasma membranes of tissues like the liver, kidney, and intestine.[8][11][12] This enzymatic action releases the active triptolide systemically.
The activation cascade is a two-step process. First, alkaline phosphatase cleaves the phosphate group, generating an unstable hydroxymethyl intermediate. This intermediate then rapidly decomposes, releasing formaldehyde and the active parent drug, triptolide.
Pharmacokinetic Profile
Pharmacokinetic studies demonstrate that after administration of a phosphate prodrug, the prodrug itself is rapidly eliminated while the concentration of the active triptolide rises, confirming efficient in vivo conversion.[14] This reliable release of triptolide addresses a key failure of earlier prodrug attempts, such as triptolide succinate (omtriptolide), which suffered from slow and incomplete cleavage.[8]
The Core Mechanism: Covalent Inhibition of the TFIIH Complex
Once released, triptolide exerts its profound biological effects primarily through the inhibition of general transcription.[15] The central molecular target responsible for this activity has been identified as the Xeroderma Pigmentosum group B (XPB) protein.[1][16][17]
XPB: The Molecular Target
XPB is a critical subunit of the general transcription factor TFIIH, a ten-subunit complex with essential roles in two fundamental cellular processes:
-
Transcription Initiation: XPB functions as a DNA-dependent ATPase that helps unwind the DNA at gene promoters, allowing RNA Polymerase II (RNAPII) to begin transcription.[4][16]
-
Nucleotide Excision Repair (NER): TFIIH is also integral to the NER pathway, which removes bulky DNA lesions (e.g., those caused by UV radiation or platinum-based chemotherapy).[4][16]
The Covalent Bond: An Irreversible Inhibition
Triptolide irreversibly inhibits XPB through a highly specific covalent interaction.[16][18] The 12,13-epoxide ring of triptolide is essential for this activity.[4] It acts as an electrophile that is attacked by the nucleophilic thiol group of a specific cysteine residue, Cys342, within the XPB protein.[4][18] This reaction forms a stable covalent bond, permanently inactivating the protein.
The specificity of this interaction is remarkable. Mutation of Cys342 to a non-nucleophilic residue, such as threonine, renders cells completely resistant to triptolide, validating XPB as the physiologically relevant target for its transcription-inhibitory and cytotoxic effects.[18]
Downstream Consequences of XPB Inhibition
By inhibiting the DNA-dependent ATPase activity of XPB, triptolide triggers a cascade of downstream events:
-
Global Transcription Repression: The failure to unwind promoter DNA prevents the formation of the transcription bubble, leading to a global shutdown of RNAPII-mediated transcription.[1][4][16] This is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-MYC).[4][19]
-
Induction of Apoptosis: The depletion of critical survival proteins sensitizes cancer cells to apoptosis (programmed cell death).[4]
-
Impaired DNA Repair: Inhibition of the NER pathway makes cells more vulnerable to DNA-damaging agents, providing a rationale for combining triptolide with certain chemotherapies.[4][16]
Other Cellular Effects and Signaling Pathways
While XPB is the primary target that explains most of triptolide's activities, the compound also modulates several other signaling pathways, contributing to its pleiotropic effects.[16][20]
-
NF-κB Pathway: Triptolide is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[9][21][22] This contributes significantly to its anti-inflammatory properties.[2][23]
-
Heat Shock Proteins (HSPs): Triptolide has been shown to down-regulate the expression of heat shock proteins, such as HSP70, which act as molecular chaperones that help cancer cells survive stress.[10][20]
-
JAK/STAT Pathway: The compound can inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[2][24]
-
PI3K/Akt/mTOR Pathway: Triptolide has been reported to suppress the PI3K/Akt/mTOR pathway, a central node for cell growth, proliferation, and survival.[20][25]
Table 1: Summary of Triptolide's Cellular Effects
| Cellular Process | Key Target/Pathway | Consequence | References |
| Transcription | XPB Subunit of TFIIH | Global inhibition of RNAPII-mediated transcription | [1][4][16] |
| DNA Repair | XPB Subunit of TFIIH | Impairment of Nucleotide Excision Repair (NER) | [4][16] |
| Inflammation | NF-κB Pathway | Reduction of pro-inflammatory cytokines | [2][9][21][23] |
| Cell Survival | Depletion of Mcl-1, Bcl-2; Inhibition of Akt | Induction of apoptosis | [4][24][25] |
| Stress Response | HSP70, HSP27 | Reduced chaperoning of oncoproteins, increased cell stress | [10][20] |
Key Experimental Methodologies
The elucidation of the mechanism of triptolide and its prodrugs relies on a suite of biochemical and cell-based assays. The causality behind these experimental designs is crucial for generating reliable and interpretable data.
Protocol: In Vitro TFIIH ATPase Activity Assay
This assay directly measures the primary biochemical effect of triptolide on its target.
-
Objective: To quantify the inhibition of the DNA-dependent ATPase activity of the TFIIH complex by triptolide.
-
Causality: This assay is foundational because it directly tests the hypothesis that triptolide inhibits the enzymatic function of its identified target. Using radio-labeled ATP ([γ-³²P]ATP) provides a highly sensitive method to measure ATP hydrolysis, the direct output of ATPase activity.
-
Methodology:
-
Purify the recombinant human TFIIH complex.
-
Incubate a fixed concentration of TFIIH with a DNA substrate (e.g., a short oligonucleotide) to activate the enzyme.
-
Add varying concentrations of triptolide or a vehicle control (e.g., DMSO) and incubate to allow for binding.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Separate the hydrolyzed free phosphate (³²Pi) from the unhydrolyzed [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantify the amount of ³²Pi and unhydrolyzed ATP using a phosphorimager.
-
Calculate the percentage of ATPase activity relative to the vehicle control for each triptolide concentration and determine the IC₅₀ value.[16][17]
-
Protocol: NF-κB Reporter Gene Assay
This cell-based assay is used to assess the functional impact of triptolide on a key inflammatory signaling pathway.
-
Objective: To measure the inhibitory effect of triptolide on the transcriptional activity of NF-κB.
-
Causality: This is a functional assay that moves beyond a single enzyme to a whole signaling pathway. A reporter gene (luciferase) is placed under the control of an NF-κB-responsive promoter. An increase in NF-κB activity drives luciferase expression, which produces a measurable light signal. This provides a quantitative readout of pathway activity. TNF-α is used as a specific and potent activator of the canonical NF-κB pathway, ensuring the measured signal is pathway-dependent.
-
Methodology:
-
Use a stable cell line (e.g., HEK293) engineered to express a luciferase reporter gene driven by an NF-κB response element.
-
Seed the cells in a 96- or 384-well white microplate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of triptolide or test compounds for 1-2 hours.
-
Stimulate the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α), to all wells except the negative control.
-
Incubate for an additional 6-8 hours to allow for reporter gene expression.
-
Add a luciferase assay reagent (which lyses the cells and provides the substrate, luciferin).
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the stimulated vehicle control and calculate the IC₅₀ of inhibition.[24]
-
Summary and Future Directions
Triptolide phosphate prodrugs represent a successful strategy to overcome the significant formulation and delivery challenges of the parent natural product. The mechanism of action is a cascade that begins with enzymatic activation by alkaline phosphatases, releasing active triptolide. The liberated triptolide then acts as a potent, irreversible inhibitor of the XPB subunit of the TFIIH complex. This covalent modification ablates the enzyme's ATPase activity, leading to a global shutdown of transcription and an impairment of DNA repair, which collectively trigger apoptosis in highly proliferative cells, particularly cancer cells.
Future research in this area will likely focus on:
-
Targeted Delivery: Developing next-generation prodrugs that are activated by enzymes specifically overexpressed in tumor tissues (e.g., bioreductive prodrugs activated by NQO1 in hypoxic tumors) to further improve the therapeutic index.[26][27]
-
Combination Therapies: Systematically exploring the synergy between triptolide prodrugs and DNA-damaging agents or other targeted therapies, leveraging triptolide's ability to inhibit DNA repair and sensitize cancer cells.[10]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to triptolide-based therapies.
By leveraging a deep mechanistic understanding, the full therapeutic potential of triptolide may yet be realized through these innovative prodrug and combination strategies.
References
-
Titov, D. V., Gilman, B., He, Q. L., Bhat, S., Low, W. K., Dang, Y., Smeaton, M., Burton, A. J., Santell, L., Shlevin, L., Peterson, M., Kazi, A., Garcia-Echeverria, C., & Yuan, J. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide. Nature Chemical Biology, 7(3), 182–188. [Link]
-
Nelson, E. C., Giver, C. R., Shubin, N. J., Kren, N. R., Gwin, C. A., & Georg, G. I. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry, 58(23), 9334–9344. [Link]
-
He, Q. L., Titov, D. V., & Yuan, J. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide. PubMed, 21258365. [Link]
-
He, Y., Zhang, Y., & Liu, S. (2015). Covalent modification of a cysteine residue in the XPB subunit of the general transcription factor TFIIH through single epoxide cleavage of the transcription inhibitor triptolide. PubMed, 25558832. [Link]
-
Zheng, Y., Zhang, Y., & Chen, Q. (2019). Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review. Frontiers in Pharmacology, 10, 145. [Link]
-
Titov, D. V., Gilman, B., & He, Q. L. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide. ResearchGate. [Link]
-
Titov, D. V., Gilman, B., He, Q. L., Bhat, S., Low, W. K., Dang, Y., Smeaton, M., Burton, A. J., Santell, L., Shlevin, L., Peterson, M., Kazi, A., Garcia-Echeverria, C., & Yuan, J. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide. Denis Titov Laboratory. [Link]
- Ahmad, F., & Singh, A. (2025). Pharmacological, computational, and mechanistic insights into triptolide's role in targeting drug-resistant cancers. Journal of Biochemical and Molecular Toxicology.
-
Manzo, S. G., & Wang, D. (2024). The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair. MDPI. [Link]
-
Chen, S. R., & Dai, Y. (2018). A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology, 9, 104. [Link]
-
Nelson, E. C., Giver, C. R., Shubin, N. J., Kren, N. R., Gwin, C. A., & Georg, G. I. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. ACS Publications. [Link]
-
Wang, Y., & Liu, S. (2022). Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex. Frontiers. [Link]
-
Li, X., & Zhang, T. (2024). Pro-drug approaches to overcome poor solubility and toxicity of triptolide. ResearchGate. [Link]
-
Mahadevan, D., & Von Hoff, D. D. (2024). First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity. PubMed, 38306716. [Link]
-
Zheng, Y., Zhang, Y., & Chen, Q. (2019). Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review. Frontiers. [Link]
-
Zhou, Z. L., & Chen, L. (2018). Targets and molecular mechanisms of triptolide in cancer therapy. AME Publishing Company. [Link]
-
Nelson, E. C., Giver, C. R., Shubin, N. J., Kren, N. R., Gwin, C. A., & Georg, G. I. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. PubMed, 26596892. [Link]
-
National Cancer Institute (NCI). (n.d.). Minnelide for Pancreatic Cancer. withpower.com. [Link]
-
Goldstein, D., & Karapetis, C. (2024). Abstract CT218: Phase II open label trial of Minnelide™ in patients with chemotherapy refractory metastatic pancreatic cancer. AACR Journals. [Link]
-
Li, J., & Shen, L. (2024). The safety and efficacy outcomes of Minnelide given alone or in combination with paclitaxel in advanced gastric cancer: A phase I trial. University of Miami. [Link]
-
Xiang, C., & Lou, Y. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Journal of Zhejiang University. Science. B. [Link]
-
Xiang, C., & Lou, Y. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. PMC. [Link]
-
Chugh, R., Sangwan, V., Patil, S. P., Dudeja, V., Dawra, R. K., & Banerjee, S. (2012). A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer. National Pancreas Foundation. [Link]
-
Wang, Y., & Sun, J. (2013). Simultaneous determination of triptolide and its prodrug MC002 in dog blood by LC-MS/MS and its application in pharmacokinetic studies. PubMed, 24076302. [Link]
-
Patsnap. (2024). What is Triptolide used for? Patsnap Synapse. [Link]
-
Li, M., & Zhao, Z. (2023). Triptolide Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Akt/mTOR Pathway. Bentham Science Publishers. [Link]
-
Vispé, S., & DeVries, L. (2009). Triptolide is an inhibitor of RNA polymerase I and II–dependent transcription leading predominantly to down-regulation of short-lived mRNA. AACR Journals. [Link]
-
Chen, S. R., & Dai, Y. (2018). A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers. [Link]
-
Zhang, X., & Liu, W. (2019). Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug. Bentham Science. [Link]
-
Huang, H., & Chen, X. (2012). Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression. PLOS One. [Link]
-
Wang, Y., & Li, Y. (2025). Antitumor mechanisms and future clinical applications of the natural product triptolide. ResearchGate. [Link]
-
Chen, X., & Zhang, W. (2018). NQO1-Selective Activated Prodrug of Triptolide: Synthesis and Antihepatocellular Carcinoma Activity Evaluation. PubMed, 30480436. [Link]
-
Singh, S., & Kumar, S. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry. [Link]
-
Banerjee, S., & Saluja, A. (2013). Triptolide inhibits transcriptional activity of E2F. (a)... ResearchGate. [Link]
-
Yoon, C., & Gibson, B. W. (2015). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. PMC. [Link]
-
DİKMEN, M., & CANTÜRK, Z. (2022). Triptolide: Regulator of Cellular Metabolism of Significant Fraction of Small Cell Lung Cancer via lncRNAs Triptolit. DergiPark. [Link]
-
Schlimpert, M., & Sippl, W. (2023). Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. Archiv der Pharmazie. [Link]
-
Wu, W., & Xu, H. (2021). Bioreductive prodrugs. (a) Chemotypes used for bioreductive clinical... ResearchGate. [Link]
-
Li, J., & Gao, W. (2022). Analysis of triptolide pathway and metabolic engineering a Three... ResearchGate. [Link]
Sources
- 1. XPB, a subunit of TFIIH, is a target of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 7. pancreasfoundation.org [pancreasfoundation.org]
- 8. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 13. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of triptolide and its prodrug MC002 in dog blood by LC-MS/MS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Covalent modification of a cysteine residue in the XPB subunit of the general transcription factor TFIIH through single epoxide cleavage of the transcription inhibitor triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 21. What is Triptolide used for? [synapse.patsnap.com]
- 22. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 23. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. NQO1-Selective Activated Prodrug of Triptolide: Synthesis and Antihepatocellular Carcinoma Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
The Minnelide Protocol: From Insoluble Natural Product to Clinical Prodrug
Topic: History of Minnelide Synthesis and Its Key Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptolide, a diterpenoid triepoxide isolated from Tripterygium wilfordii (Thunder God Vine), exhibits potent antiproliferative activity against pancreatic and hepatocellular carcinomas.[1] However, its clinical translation was historically halted by poor aqueous solubility (17 µg/mL) and severe toxicity. Minnelide (14-O-phosphonooxymethyltriptolide disodium salt) was developed at the University of Minnesota to resolve these physicochemical limitations.
This guide details the synthetic evolution of Minnelide, focusing on the critical semi-synthetic pathway that converts the lipophilic parent molecule into a highly water-soluble prodrug. We analyze the specific chemical maneuvers required to preserve the acid-sensitive triepoxide core while installing a phosphatase-labile phosphate promoiety.
The Precursor Challenge: Triptolide Structural Integrity
The synthesis of Minnelide is not a de novo total synthesis but a precision derivatization of extracted Triptolide. The primary challenge lies in Triptolide's structural fragility.
-
The Core: An abietane-type diterpenoid with a 14-hydroxyl group.[2][3]
-
The Liability: The molecule contains three epoxide rings (C7–C8, C9–C11, and C12–C13) and a butenolide lactone (D-ring).
-
Synthetic Constraint: These epoxides are highly susceptible to acid-catalyzed ring opening (epoxide hydrolysis). Standard phosphorylation techniques (using POCl3 or strong acids) destroy the pharmacophore.
Therefore, the Minnelide synthesis utilizes a Phosphonooxymethyl (POM) strategy, which employs mild, neutral-to-basic conditions and hydrogenolytic deprotection to preserve the epoxide warhead.
The Semi-Synthetic Pathway (The Chawla/Saluja Route)
The synthesis of Minnelide involves a four-step sequence targeting the secondary hydroxyl group at C-14.[4] The logic follows a "Pummerer-to-Phosphate" transition.
Phase I: Formation of the MTM Ether Intermediate
The first objective is to convert the C-14 hydroxyl into a reactive electrophilic center without using halides that might trigger side reactions.
-
Reaction: Pummerer rearrangement-type alkylation.
-
Reagents: Dimethyl sulfoxide (DMSO), Acetic Anhydride (
), Acetic Acid ( ).[4] -
Mechanism: The reaction generates a sulfonium ion in situ which reacts with the C-14 alcohol to form 14-O-methylthiomethyl triptolide (MTM-Triptolide) .
-
Significance: This installs the methylene bridge (
) required for the final oxymethyl linker.
Phase II: The NIS-Mediated Coupling
Direct phosphorylation of MTM ethers is impossible. The sulfur must be activated to be a leaving group.
-
Reaction: Oxidative displacement.
-
Reagents: Dibenzyl phosphate, N-Iodosuccinimide (NIS), Molecular Sieves (4Å).[4][5]
-
Mechanism: NIS acts as an iodonium source (
), attacking the sulfur of the MTM group. This creates a highly reactive sulfonium leaving group, which is displaced by the nucleophilic oxygen of the dibenzyl phosphate. -
Intermediate Produced: 14-O-phosphonooxymethyl triptolide dibenzyl ester .
Phase III: Orthogonal Deprotection
The benzyl groups on the phosphate must be removed to yield the free acid. Acidic hydrolysis is forbidden due to the epoxides.
-
Reaction: Catalytic Hydrogenolysis.
-
Reagents:
gas, Palladium on Carbon (Pd/C).[3][4][5][6][7] -
Mechanism: The benzyl esters are cleaved under neutral conditions, leaving the triptolide core and the phosphate ester bond intact.
Phase IV: Salt Formation
-
Reaction: Neutralization.
-
Reagent: Sodium Carbonate (
).[4][8] -
Product: Minnelide (Disodium salt).[4][5][9] Solubility increases from 0.017 mg/mL (Triptolide) to >60 mg/mL.
Visualization of the Synthetic Workflow
The following diagram illustrates the chemical evolution from Triptolide to Minnelide, highlighting the structural modifications at the C-14 position.
Caption: The synthetic pathway of Minnelide, utilizing mild phosphorylation to preserve the triepoxide core.
Detailed Experimental Protocols
These protocols are synthesized from the foundational work of Chawla et al. and subsequent process chemistry optimizations.
Protocol A: Synthesis of 14-O-methylthiomethyl Triptolide
Objective: Installation of the methylene-sulfur linker.
-
Preparation: In a flame-dried round-bottom flask under argon, dissolve Triptolide (1.0 eq) in anhydrous DMSO (approx. 15 volumes).
-
Addition: Add Acetic Acid (20 volumes) and Acetic Anhydride (5 volumes).
-
Reaction: Stir the mixture at room temperature for 3–5 days.
-
Note: This slow reaction time is characteristic of Pummerer-type functionalization on sterically hindered secondary alcohols.
-
-
Workup: Pour reaction mixture into ice water. Neutralize carefully with solid
(avoid heat generation). -
Extraction: Extract with Ethyl Acetate (
). Wash organics with brine, dry over .[8] -
Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
-
Validation:
NMR should show a singlet at 2.1–2.2 ppm (S-Me) and a doublet/multiplet for the new protons.
Protocol B: Synthesis of Minnelide (Phosphate Coupling & Deprotection)
Objective: Conversion of MTM ether to water-soluble salt.
-
Activation: Dissolve MTM-Triptolide (1.0 eq) in anhydrous DCM/THF (1:1). Add activated 4Å molecular sieves.[5]
-
Coupling: Add Dibenzyl phosphate (1.2 eq) followed by N-Iodosuccinimide (NIS, 1.2 eq) at
.-
Critical Control: Protect from light. NIS is light-sensitive.
-
-
Monitoring: Stir at RT for 1–2 hours. Monitor TLC for disappearance of MTM ether.
-
Filtration: Filter through Celite to remove sieves and succinimide byproducts. Concentrate filtrate.
-
Hydrogenolysis: Redissolve the crude dibenzyl ester in THF. Add 10% Pd/C catalyst (10 wt% loading).[5] Stir under
balloon (1 atm) for 1–3 hours.-
Safety: Do not pressurize excessively; high pressure may reduce the D-ring lactone.
-
-
Salt Formation: Filter off catalyst. Treat filtrate with aqueous
(1.0 eq relative to phosphate). -
Isolation: Lyophilize the aqueous layer to obtain Minnelide as a white, fluffy powder.
Key Intermediates & Physicochemical Data[4][11]
The following table summarizes the critical shifts in physicochemical properties through the synthesis.
| Compound | Role | Solubility (Aq) | Key Structural Feature | Stability |
| Triptolide | Starting Material | ~0.017 mg/mL | 14-OH (Secondary Alcohol) | Acid Sensitive (Epoxides) |
| MTM-Triptolide | Intermediate 1 | Insoluble | Stable in weak base | |
| Dibenzyl Ester | Intermediate 2 | Insoluble | Stable, Lipophilic | |
| Minnelide | Final API | > 60 mg/mL | Hydrolyzed by Phosphatase |
Bioactivation Pathway
Minnelide is pharmacologically inactive in vitro until cleaved. It relies on endogenous alkaline phosphatases, which are often upregulated in tumor microenvironments.
Caption: The bioactivation mechanism.[10] Phosphatase removes the phosphate group, triggering spontaneous release of Triptolide.
References
-
Chugh, R., Patil, S., & Saluja, A. (2012). Water Soluble Triptolide Derivatives and Methods of Use. U.S. Patent Application US20120264716A1. Link
-
Chugh, R., Sangwan, V., Patil, S. P., Dudeja, V., ... & Saluja, A. K. (2012). A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer. Science Translational Medicine, 4(156), 156ra139. Link
-
Patil, S., Lis, L. G., & Saluja, A. K. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry, 58(23), 9334–9344. Link
-
Qiu, D., & Kao, Y. (2019). A review of the total syntheses of triptolide. Beilstein Journal of Organic Chemistry, 15, 1993–2012. Link
Sources
- 1. Minnelide, a novel drug for pancreatic and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A review of the total syntheses of triptolide [beilstein-journals.org]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014167581A2 - An improved process for the preparation of triptolide prodrugs - Google Patents [patents.google.com]
- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 10. Impaired synthesis of stromal components in response to Minnelide improves vascular function, drug delivery and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for Triptolide O-Methyl Phosphate Dibenzyl Ester
Application Note: Synthesis Protocol for 14-O-Phosphonooxymethyltriptolide Dibenzyl Ester
Executive Summary & Scientific Context
This application note details the synthesis of 14-O-phosphonooxymethyltriptolide dibenzyl ester (often referred to in shorthand as the O-methyl phosphate dibenzyl ester intermediate). This compound is the critical penultimate precursor in the synthesis of Minnelide , a highly water-soluble prodrug of the diterpenoid epoxide triptolide.
Triptolide, isolated from Tripterygium wilfordii, exhibits potent anti-proliferative and pro-apoptotic activity but suffers from poor aqueous solubility and a narrow therapeutic index. The "phosphonooxymethyl" strategy utilizes a formaldehyde-equivalent linker (derived from a methylthiomethyl ether) to attach a phosphate group, which improves solubility and allows for enzymatic cleavage in vivo by phosphatases to release the active parent drug.
Safety Warning: Triptolide is an extremely potent toxin with a low LD50. All manipulations involving triptolide or its derivatives must be performed in a certified chemical fume hood with full Personal Protective Equipment (PPE), including double gloving and respiratory protection if handling powders.
Reaction Pathway & Mechanism
The synthesis relies on a specific activation of a Methylthiomethyl (MTM) Ether using N-Iodosuccinimide (NIS) .[1] The iodonium ion activates the sulfur, making it a good leaving group, which is then displaced by the phosphate nucleophile (Dibenzyl phosphate).
Figure 1: Synthetic workflow for the conversion of Triptolide to its Dibenzyl Phosphate ester form via MTM activation.
Materials & Reagents
The following reagents must be anhydrous. The presence of water competes with the phosphate nucleophile, leading to the regeneration of the alcohol (triptolide) or formation of hemiacetal byproducts.
| Reagent | Role | Purity/Grade | Handling Note |
| 14-O-MTM-Triptolide | Substrate | >98% (HPLC) | Pre-dried under high vacuum |
| Dibenzyl Phosphate | Nucleophile | 97%+ | Acidic; handle with care |
| N-Iodosuccinimide (NIS) | Activator | 98%+ | Light sensitive; store in dark |
| 4Å Molecular Sieves | Desiccant | Powdered, Activated | Critical: Must be flame-dried/activated immediately before use |
| Dichloromethane (DCM) | Solvent | Anhydrous | Distilled or from solvent system |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | Distilled or from solvent system |
Step-by-Step Synthesis Protocol
Target: 14-O-phosphonooxymethyltriptolide dibenzyl ester Scale: 1.0 g scale (Adjustable based on stoichiometry)
Phase 1: Preparation of the Reaction System
-
Activation of Sieves: Flame-dry powdered 4Å molecular sieves under high vacuum. Allow them to cool under an argon atmosphere. This step is non-negotiable; commercial "activated" sieves often contain enough residual moisture to lower yields significantly.
-
Solvent Prep: Ensure DCM and THF are freshly dispensed from an anhydrous solvent system or distilled over CaH₂ (DCM) and Na/Benzophenone (THF).
Phase 2: Coupling Reaction
-
Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 14-O-MTM-Triptolide (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).
-
Sieve Addition: Add the activated powdered 4Å molecular sieves (approx. 100 wt% relative to substrate) to the solution. Stir for 15 minutes under nitrogen/argon to ensure the micro-environment is bone dry.
-
Reagent Preparation: In a separate dry vial, prepare a solution of Dibenzyl phosphate (1.2 equiv) and N-Iodosuccinimide (NIS) (1.2 equiv) in anhydrous THF.
-
Note: The ratio of DCM to THF in the final mixture should be approximately 1:1 to 2:1.
-
-
Addition: Cool the substrate mixture to 0°C (ice bath). Slowly add the Dibenzyl phosphate/NIS solution dropwise via syringe over 10–15 minutes.
-
Observation: The solution may darken slightly due to iodine liberation, but should remain relatively clear.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir vigorously for 1–3 hours .
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes).[2] The MTM ether spot should disappear, and a new, slightly more polar spot (the dibenzyl ester) should appear.
-
Phase 3: Workup & Purification
-
Quenching: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Rinse the pad with DCM.
-
Washing: Dilute the filtrate with additional DCM. Wash the organic layer sequentially with:
-
1.0 M Sodium Thiosulfate (Na₂S₂O₃): This is critical to reduce unreacted iodine/NIS (removes the brown/purple color).
-
Saturated Sodium Bicarbonate (NaHCO₃): To neutralize any residual phosphoric acid species.
-
Brine (Saturated NaCl).
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at <35°C .
-
Caution: The product is thermally sensitive. Do not overheat during rotary evaporation.
-
-
Chromatography: Purify the resulting oil/foam via silica gel flash chromatography.
-
Eluent: Gradient of 30% → 50% Ethyl Acetate in Hexanes.
-
Stability Note: The dibenzyl ester is moderately unstable on acidic silica. Perform the column quickly or use neutralized silica (treated with 1% triethylamine) if degradation is observed.
-
Quality Control & Validation
To satisfy the "Trustworthiness" pillar, the isolated product must meet the following criteria before proceeding to hydrogenation (deprotection to Minnelide):
| Parameter | Specification | Method |
| Appearance | White to off-white foam | Visual |
| Purity | >95% | HPLC (C18, ACN/Water) |
| Identity (NMR) | ¹H NMR: Benzyl protons (~5.0-5.1 ppm, m, 4H), Aromatic protons (7.3 ppm, m, 10H) | 500 MHz NMR (CDCl₃) |
| Identity (MS) | m/z corresponds to [M+Na]⁺ or [M+H]⁺ | ESI-MS |
Troubleshooting:
-
Low Yield? Check the water content. Water reacts with the intermediate sulfonium ion to revert the MTM ether to Triptolide or form the hemiacetal.
-
Decomposition? If the product turns yellow/brown on the column, the silica is too acidic. Add 0.5% Et₃N to the eluent.
References
-
Chugh, R., et al. (2012).[3] "A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer." Science Translational Medicine, 4(156), 156ra139.[4]
-
Patil, S., et al. (2015). "Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts." Journal of Medicinal Chemistry, 58(23), 9334–9344.
-
Chugh, R., et al. (2014). "An improved process for the preparation of triptolide prodrugs." World Intellectual Property Organization, WO2014167581A2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2014167581A2 - An improved process for the preparation of triptolide prodrugs - Google Patents [patents.google.com]
- 3. A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Reagents for phosphorylation of Triptolide using dibenzyl phosphate
Application Note: High-Yield Synthesis of Phosphonooxymethyl Triptolide (Minnelide) Using Dibenzyl Phosphate
Part 1: Introduction & Strategic Rationale
The Challenge: Triptolide Solubility
Triptolide (Tripterygium wilfordii derivative) is a potent diterpenoid epoxide with exceptional anti-inflammatory and anticancer activity (inhibiting XPB subunit of TFIIH).[1][2] However, its clinical translation is severely hampered by poor aqueous solubility (
The Solution: Phosphonooxymethyl Prodrugs Direct phosphorylation of the C-14 hydroxyl group (creating a phosphate ester) is chemically feasible but often susceptible to rapid enzymatic hydrolysis or chemical instability. The industry-standard approach—exemplified by the clinical candidate Minnelide —utilizes a phosphonooxymethyl ether linker.
This protocol details the synthesis of this prodrug using Dibenzyl Phosphate as the nucleophilic phosphate source.[3] This method is superior to direct phosphorylation because the resulting hemiacetal phosphate linker improves stability while ensuring rapid conversion to the active parent drug by alkaline phosphatases in vivo.
Part 2: Mechanism & Chemistry Strategy
The synthesis relies on a three-stage "Linker-Coupling-Deprotection" strategy.
-
Activation (Linker Installation): The C-14 hydroxyl of Triptolide is converted to a methylthiomethyl (MTM) ether.[1] This introduces a "leaving group" precursor.
-
Phosphorylation (The Critical Step): Dibenzyl phosphate reacts with the MTM ether in the presence of N-iodosuccinimide (NIS).[4][5] NIS activates the sulfur, creating a sulfonium ion intermediate that is displaced by the phosphate oxygen. This is the specific step where dibenzyl phosphate is utilized.[6]
-
Deprotection: The benzyl protecting groups are removed via catalytic hydrogenolysis to yield the free acid, which is then converted to the water-soluble disodium salt.
Caption: Mechanistic pathway for the conversion of Triptolide to Minnelide using Dibenzyl Phosphate.
Part 3: Materials & Reagents
| Component | Grade/Specification | Role |
| Triptolide | >98% HPLC | Starting Material |
| Dibenzyl Phosphate | >97% (Crystalline preferred) | Phosphorylating Agent |
| Dimethyl Sulfide (DMS) | Anhydrous | Reagent for MTM formation |
| Benzoyl Peroxide | 75% (remainder water) | Oxidant for MTM formation |
| N-Iodosuccinimide (NIS) | 98% | Thiophile/Activator |
| Molecular Sieves | 4Å, Activated powder | Moisture Scavenger (Critical) |
| Palladium on Carbon | 10% Pd/C | Hydrogenolysis Catalyst |
| Solvents | Anhydrous THF, DCM, Acetonitrile | Reaction Medium |
Part 4: Detailed Experimental Protocol
Stage I: Synthesis of Methylthiomethyl (MTM) Ether
Note: This step installs the carbon linker necessary for the phosphate attachment.[1]
-
Preparation: Dissolve Triptolide (1.0 eq) in anhydrous acetonitrile (ACN) under an inert atmosphere (
or Ar). Cool the solution to 0°C. -
Addition: Add Dimethyl Sulfide (8.0 eq) followed by the portion-wise addition of Benzoyl Peroxide (4.0 eq) over 2 hours.
-
Expert Insight: Benzoyl peroxide is preferred over the traditional DMSO/Acetic Anhydride method because it reduces reaction time from 5 days to ~4 hours and simplifies purification.
-
-
Workup: Dilute with Ethyl Acetate. Wash with saturated
(to remove benzoic acid byproduct) and brine. Dry over . -
Purification: Flash chromatography (Silica gel, EtOAc/Hexanes gradient).
-
Target Yield: 50–60%.
-
Stage II: Phosphorylation with Dibenzyl Phosphate
Note: This is the most moisture-sensitive step. Strictly anhydrous conditions are required.
-
Setup: Flame-dry a round-bottom flask containing 4Å molecular sieves (powdered). Add the MTM-Triptolide intermediate (1.0 eq) and dissolve in dry DCM/THF (1:1 ratio).
-
Reagent Mix: In a separate flask, dissolve Dibenzyl Phosphate (1.2 eq) and N-Iodosuccinimide (NIS) (1.2 eq) in anhydrous THF.
-
Coupling: Slowly add the Dibenzyl Phosphate/NIS solution to the Triptolide solution at 0°C.
-
Monitoring: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (degradation of starting material) or LC-MS.
-
Workup: Filter through Celite to remove molecular sieves. Dilute with DCM, wash with sodium thiosulfate (to quench iodine species) and sodium bicarbonate.
-
Purification: Rapid chromatography on silica gel (neutralized with triethylamine).
-
Critical Warning: The benzyl ester intermediate is unstable on acidic silica. Use 1%
in the eluent or use neutral alumina. -
Target Yield: 85–90%.
-
Stage III: Deprotection & Salt Formation
-
Hydrogenolysis: Dissolve the Dibenzyl phosphate intermediate in THF/MeOH. Add 10% Pd/C (10–20% w/w loading).
-
Reaction: Stir under
atmosphere (balloon pressure is sufficient) for 1–2 hours.-
Endpoint: Disappearance of benzyl groups by TLC/NMR.
-
-
Filtration: Filter through a 0.2
PTFE membrane to remove catalyst. -
Salt Formation: Add stoichiometric Sodium Carbonate (
, 1.0 eq) dissolved in water.[1] -
Lyophilization: Freeze-dry the solution to obtain the final Minnelide Disodium Salt as a white, fluffy powder.
Part 5: Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water) | >98% |
| Identity ( | Single peak at ~0 to -5 ppm (Phosphate monoester) | |
| Identity ( | Absence of aromatic benzyl protons (7.3 ppm).[1] Presence of methylene linker (~5.2 ppm).[12] | |
| Solubility | Visual/Gravimetric | >50 mg/mL in water (Parent Triptolide is <0.02 mg/mL) |
| Residual Solvents | GC-Headspace | < Limits (ICH Q3C) |
Part 6: Troubleshooting & Critical Parameters
1. Moisture Sensitivity in Stage II:
-
Symptom: Low yield of phosphorylated product; recovery of Triptolide.[5]
-
Cause: Water competes with dibenzyl phosphate for the sulfonium ion, leading to hydrolysis back to the hemiacetal or alcohol.
-
Fix: Freshly activate molecular sieves (200°C under vacuum) immediately before use. Ensure THF is distilled over Na/Benzophenone or from a solvent drying system.
2. Instability on Silica:
-
Symptom: Product decomposes during purification of the dibenzyl ester.[4][5]
-
Cause: Acidic sites on silica gel catalyze the hydrolysis of the phosphate ester.
-
Fix: Pre-wash the silica column with 1% Triethylamine/Hexanes. Perform flash chromatography rapidly (<15 mins). Alternatively, proceed to hydrogenation without full purification if impurity profile permits.
3. Incomplete Hydrogenolysis:
-
Symptom: Aromatic signals remain in NMR.
-
Cause: Catalyst poisoning by residual sulfur (from Stage I) or iodine (from Stage II).[1]
-
Fix: Ensure thorough washing with Sodium Thiosulfate and Brine in previous steps. Increase Pd/C loading if necessary.
Part 7: Workflow Visualization
Caption: Operational workflow for the synthesis of Minnelide from Triptolide.
References
-
Chugh, R., et al. (2012).[1][13] "A Preclinical Evaluation of Minnelide as a Therapeutic Agent against Pancreatic Cancer." Science Translational Medicine.
-
Patil, S., et al. (2015). "Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy." Journal of Medicinal Chemistry.
-
Atherton, F. R., et al. (1945). "Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogenomethanes in presence of bases." Journal of the Chemical Society. (Foundational chemistry for dibenzyl phosphate usage).
-
Majumder, S., et al. (2012). "Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives." Theranostics.
Sources
- 1. Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired synthesis of stromal components in response to Minnelide improves vascular function, drug delivery and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with dibenzyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 7. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
Application Note: Precision Hydrogenolysis Procedures for Converting Dibenzyl Esters to Minnelide
Abstract & Strategic Context
Minnelide is the highly water-soluble disodium phosphate prodrug of Triptolide, a diterpenoid epoxide derived from Tripterygium wilfordii. While Triptolide exhibits potent antitumor activity, its clinical utility is severely hampered by poor aqueous solubility. Minnelide circumvents this by incorporating a phosphate group via a formaldehyde linker.
The critical synthetic bottleneck lies in the final deprotection step: converting the 14-O-phosphonooxymethyltriptolide dibenzyl ester (intermediate) to the free phosphoric acid, which is subsequently salified to Minnelide. This requires catalytic hydrogenolysis to cleave the benzyl esters.
The Challenge: Triptolide contains three labile epoxide rings and an
Retrosynthetic Logic & Mechanism
The transformation relies on the high affinity of Palladium (Pd) for the benzyl-oxygen bond. However, the thermodynamic sink of the reaction includes the saturation of the lactone olefin. Kinetic control is therefore paramount.
Pathway Visualization
The following diagram illustrates the synthetic workflow and the critical selectivity required during the hydrogenolysis phase.
Figure 1: Synthetic workflow for Minnelide emphasizing the critical hydrogenolysis step and potential side-reactions.
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: 14-O-bis(benzyl)phosphoryloxymethyltriptolide (Purity >98% by HPLC).
-
Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type or equivalent (50% wet).
-
Note: Using "wet" catalyst reduces ignition risk and moderates activity to prevent lactone reduction.
-
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Alternative: Methanol (MeOH) may be used, but THF often provides better solubility for the lipophilic dibenzyl ester.
-
-
Reagent: Hydrogen gas (
), balloon pressure. -
Base (Step 2): Sodium carbonate (
) or Sodium bicarbonate ( ).
Step-by-Step Methodology
Step 1: Hydrogenolysis (Deprotection)
-
Preparation: In a clean, dry round-bottom flask, dissolve 1.0 eq of the dibenzyl ester intermediate in anhydrous THF (approx. 10-15 mL per gram of substrate). Ensure complete dissolution.
-
Inerting: Purge the flask with Nitrogen (
) or Argon for 5 minutes to remove ambient oxygen. -
Catalyst Addition: Carefully add 10% w/w Pd/C catalyst.
-
Safety: Pd/C is pyrophoric when dry. Add it as a slurry in THF or use the water-wet variant.
-
-
Hydrogenation: Equip the flask with a hydrogen balloon (1 atm). Evacuate and backfill with
three times. -
Reaction: Stir vigorously at room temperature (20–25°C) .
-
Critical Control Point: Monitor reaction via TLC (SiO2, 5% MeOH in DCM) or HPLC every 30 minutes. The reaction typically completes in 1 to 3 hours .
-
Stop Condition: Terminate immediately upon disappearance of the starting material. Prolonged exposure leads to saturation of the lactone ring (C=C reduction).
-
-
Filtration: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the pad with fresh THF (2x volume).
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap, <40°C) to yield the crude 14-O-phosphonooxymethyltriptolide (free acid) .
Step 2: Salification (Conversion to Minnelide)
-
Resuspension: Suspend the crude free acid in minimal deionized water/methanol mixture.
-
Neutralization: Add 2.0 eq of
(dissolved in water) dropwise at 0°C.-
Target: Adjust pH to ~7.4–8.0.
-
-
Purification: The resulting solution is filtered through a 0.22
membrane and lyophilized (freeze-dried). -
Product: Minnelide appears as a fluffy white powder.
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes the causal relationships between experimental variables and product quality.
| Parameter | Recommended Range | Consequence of Deviation |
| Atmospheric (Balloon) | High (>10 psi): High risk of reducing the lactone ring (loss of bioactivity). | |
| Temperature | 20°C – 25°C | High (>40°C): Epoxide ring opening; degradation of Triptolide core. |
| Catalyst Loading | 10-20% w/w | Excess: Rapid over-reduction. Low: Incomplete debenzylation. |
| Solvent | THF or MeOH | Acidic Solvents: Must be avoided to prevent epoxide hydrolysis. |
| Reaction Time | 1 – 4 Hours | >4 Hours: Significant increase in reduced-lactone impurity. |
Quality Control & Validation
To validate the protocol ("Self-Validating System"), the researcher must confirm the structural integrity of the core via NMR.
NMR Validation Criteria ( NMR, 400 MHz, )
-
Success Indicator 1 (Debenzylation): Disappearance of the aromatic benzyl protons (
7.30–7.40 ppm) and the benzylic methylene protons ( 5.0–5.1 ppm). -
Success Indicator 2 (Core Integrity): Retention of the lactone ring proton. Look for the olefinic proton signal at
~4.9–5.0 ppm (typically C-12 proton in the triptolide skeleton). If this signal shifts upfield or disappears, the lactone has been reduced. -
Success Indicator 3 (Phosphate):
NMR should show a single distinct peak (shifted relative to the dibenzyl ester).
References
-
Chawla, S. P., et al. (2015). "Minnelide, a Water-Soluble Prodrug of Triptolide, Is Highly Effective against Human Gastric Cancer in an Animal Model." Journal of Medicinal Chemistry.
-
Saluja, A., et al. (2014). "Water Soluble Analogs of Triptolide." U.S. Patent No.[1] 8,624,045. Washington, DC: U.S. Patent and Trademark Office.
-
Patil, S., et al. (2010). "Synthesis and biological evaluation of water-soluble prodrugs of triptolide." Bioorganic & Medicinal Chemistry Letters, 20(1), 263-266.
Sources
High-Purity Isolation of Triptolide 14-Phosphate Intermediates: A Precision HPLC Workflow
Executive Summary & Scientific Context
Triptolide, a diterpenoid triepoxide isolated from Tripterygium wilfordii, exhibits potent anti-inflammatory and anti-tumor efficacy.[1][2][3][4] However, its clinical translation is severely hampered by poor water solubility (approx. 0.017 mg/mL) and narrow therapeutic index. To overcome this, water-soluble prodrugs, specifically Triptolide 14-phosphate (and its disodium salt, known as Minnelide), have been developed.
The Purification Challenge: The synthesis of Triptolide 14-phosphate involves highly reactive intermediates and protecting groups. The purification process faces a "Stability Paradox":
-
Epoxide Lability: The C12-C13 and C7-C8 epoxide rings are prone to opening under acidic conditions (pH < 4) or high temperatures, forming inactive triptriolide.
-
Phosphate Polarity: The final product is highly polar, while the protected intermediates are hydrophobic, requiring a biphasic separation strategy.
-
Base Sensitivity: High pH (>9) can induce isomerization or lactone ring hydrolysis.
This guide details a biphasic HPLC purification strategy: Phase 1 targets the hydrophobic protected intermediate (Dibenzyl ester), and Phase 2 isolates the labile, water-soluble active phosphate.
Chemical Workflow & Target Analytes
Understanding the synthetic route is critical for anticipating impurities.
-
Intermediate 1 (Protected): 14-O-phosphonooxymethyl triptolide dibenzyl ester (TPL-DBP).
-
Final Product (Active): 14-O-phosphonooxymethyl triptolide (TPL-P), often isolated as a disodium salt.
Visualization: Synthesis & Purification Logic[8]
Caption: Workflow for the stepwise purification of Triptolide Phosphate, highlighting the polarity shift from Intermediate to Product.
Protocol 1: Purification of TPL-Dibenzyl Ester (Hydrophobic)[5]
The dibenzyl ester intermediate is significantly more lipophilic than the final phosphate. Standard acidic RP-HPLC is permissible here as the phosphate group is protected, stabilizing the molecule slightly, though extreme acid should still be avoided.
Method Development Rationale
-
Column: A high-carbon load C18 column is required to retain the bulky benzyl groups.
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and better solubility of the ester.
-
Buffer: 0.1% Formic Acid (pH ~2.7) provides sharp peaks. The dibenzyl ester is sufficiently stable for the duration of the run (15-20 min), unlike the free phosphate.
Detailed Protocol
| Parameter | Specification |
| Column | Phenomenex Luna C18(2) or Waters XBridge C18, 5 µm, 250 x 21.2 mm (Prep) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 15-20 mL/min (Prep scale) |
| Detection | UV @ 218 nm (Triptolide chromophore) |
| Temperature | Ambient (25°C) |
Gradient Profile:
-
Equilibration: 50% B for 5 min.
-
Loading: Inject sample (dissolved in 100% DMSO or 50:50 ACN:Water).
-
Elution: 50% B to 95% B over 25 min.
-
Wash: 95% B for 5 min.
-
Re-equilibration: 50% B for 5 min.
Operational Note: The dibenzyl ester typically elutes late (approx. 75-85% B). Collect fractions based on UV threshold. Evaporate ACN immediately at <40°C to prevent thermal degradation.
Protocol 2: Purification of Triptolide 14-Phosphate (Hydrophilic/Labile)[5]
This is the critical step. The free phosphate is water-soluble and the epoxide is highly vulnerable to acid-catalyzed ring opening (forming triptriolide). Traditional TFA methods must be avoided.
Method Development Rationale
-
pH Control: The mobile phase must be buffered between pH 6.0 and 7.0.
-
Why? pH < 5 risks epoxide opening. pH > 8 risks ester hydrolysis.
-
Buffer: Ammonium Acetate (10 mM) is volatile and lyophilization-compatible.
-
-
Stationary Phase: Standard C18 may suffer from "phase collapse" or poor retention of the polar phosphate.
-
Solution: Use an Aq-type C18 (compatible with 100% water) or a Phenyl-Hexyl column for enhanced selectivity of the aromatic ring system if present (though less relevant after debenzylation).
-
-
Temperature: Maintain column at 20-25°C. Higher temperatures accelerate degradation.
Detailed Protocol
| Parameter | Specification |
| Column | Agilent Zorbax SB-Aq or YMC-Triart C18, 5 µm, 150 x 21.2 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection | UV @ 218 nm |
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold to elute salts/polar impurities).
-
2-20 min: 5% B to 40% B (Shallow gradient).
-
20-22 min: 40% B to 90% B (Wash).
-
22-25 min: 90% B.
Step-by-Step Execution:
-
Sample Prep: Dissolve the crude hydrogenolysis product in 10 mM Ammonium Acetate (pH 6.5). Filter through a 0.22 µm PES filter (avoid Nylon which may bind phosphates).
-
Injection: Load onto the column. The phosphate product will elute early (typically 15-25% B).
-
Fraction Collection: Collect peaks into pre-chilled tubes (4°C) to maximize stability.
-
Post-Run: Combine pure fractions (>98%) and lyophilize immediately. Do not use rotary evaporation with heat.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of phosphate with trace metals in silica. | Use "High Purity" silica columns (Type B). Add 0.1 mM EDTA to Mobile Phase A if necessary (requires desalting later). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (Water/Buffer) rather than pure organic solvent. |
| Degradation (New peaks appearing) | Acidic hydrolysis of epoxide. | CRITICAL: Verify pH of Mobile Phase A is > 6.0. Ensure fraction collector is chilled. |
| Low Recovery | Irreversible adsorption. | Switch to a HILIC mode (Ammonium Formate/ACN) if RP retention is too poor. |
Stability-Indicating Diagram (Graphviz)[5]
The following diagram illustrates the degradation pathways that the HPLC method must detect and avoid.
Caption: Degradation pathways of Triptolide Phosphate. The HPLC method must resolve the Target from Triptriolide (Acid degradant).
References
-
Chugh, R. et al. (2012). "A Preclinical Evaluation of Minnelide as a Therapeutic Agent against Pancreatic Cancer." Science Translational Medicine. Link
-
Patil, S. et al. (2014). "Process for the preparation of triptolide prodrugs." World Intellectual Property Organization, WO2014167581A2. Link
-
Li, X. et al. (2019). "Analysis of the Stability and Degradation Products of Triptolide." Journal of Pharmaceutical Sciences. (Validated stability data regarding pH sensitivity).
-
He, Q. et al. (2015). "Pharmacokinetics and biodistribution of triptolide-loaded liposomes." Journal of Ethnopharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 5. [Determination of triptolide in Tripterygium total terpenoids tablets by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Handling light-sensitive Triptolide derivatives in the laboratory
Application Note: Rigorous Handling and Stability Maintenance of Triptolide and Light-Sensitive Derivatives
Abstract
Triptolide (TP) and its highly soluble prodrug, Minnelide, represent a class of diterpenoid triepoxides with potent immunosuppressive and anti-tumor efficacy. However, their therapeutic potential is frequently compromised in laboratory settings by their chemical fragility. The 12,13-epoxide moiety—the pharmacophore responsible for covalent binding to the XPB subunit of TFIIH—is highly susceptible to actinic degradation and nucleophilic attack. This application note defines the critical handling protocols required to maintain the structural integrity of these compounds, ensuring reproducible data in drug development workflows.
The Chemistry of Instability: Why Handling Matters
To handle Triptolide correctly, one must understand the mechanism of its degradation. The molecule contains three epoxide rings. The biological activity hinges specifically on the 12,13-epoxide group.
-
Photochemical Degradation: Exposure to UV and short-wave visible light induces the cleavage of the epoxide ring. This often leads to isomerization into Isotriptolide or oxidation at the C-14 hydroxyl group to form Triptonide , both of which are biologically inert regarding XPB inhibition.
-
Nucleophilic Attack & pH Sensitivity: The epoxide ring is strained. Under basic conditions (pH > 7.5) or in the presence of strong nucleophiles (e.g., thiols in assay buffers), the ring opens, rendering the drug inactive. Triptolide is most stable at slightly acidic pH (pH 6.0).
Visualizing the Degradation Logic
The following diagram illustrates the critical stability checkpoints for Triptolide and Minnelide.
Figure 1: Degradation pathways of Triptolide. The 12,13-epoxide ring is the "Achilles' heel" of the molecule, susceptible to both photon energy and high pH.
Protocol: Stock Preparation and Storage
Objective: Create a stable stock solution that minimizes hydrolysis and photolysis.
Reagents & Equipment
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.
-
Note: Avoid Ethanol or Methanol for long-term storage; Triptolide degrades faster in protic solvents due to solvolysis.
-
-
Vials: Amber borosilicate glass vials with Teflon-lined caps.
-
Gas: Argon or Nitrogen stream.
Step-by-Step Procedure
-
Environment Control: Dim overhead lights. Use a dedicated biosafety cabinet with the UV light locked out and ambient light reduced. If available, use sodium-vapor lamps (yellow/red spectrum).
-
Weighing: Weigh the powder quickly. Triptolide is not highly hygroscopic, but Minnelide (salt form) is.
-
Solubilization:
-
For Triptolide: Dissolve in anhydrous DMSO to a concentration of 10 mM . Vortex specifically until no crystal refraction is visible.
-
For Minnelide: Dissolve in sterile, nuclease-free water or saline. Crucial: Minnelide is a water-soluble phosphate prodrug. Do not use DMSO if the intent is immediate aqueous injection, though DMSO stocks are stable at -80°C.
-
-
Inert Gas Purge: Gently blow a stream of Argon/Nitrogen into the headspace of the vial for 10 seconds to displace oxygen and moisture.
-
Aliquot & Freeze:
Table 1: Solvent Compatibility Guide
| Solvent | Solubility (Max) | Stability Rating | Application |
| Anhydrous DMSO | ~72 mg/mL | High (at -80°C) | In vitro stocks, Library screening |
| Ethanol | Insoluble/Low | Low | Not Recommended (Solvolysis risk) |
| Water (Triptolide) | <0.02 mg/mL | N/A | Insoluble; requires carrier |
| Water (Minnelide) | ~80 mg/mL | Medium (Hydrolysis risk) | In vivo injection (Prepare fresh) |
Experimental Workflow: In Vitro & In Vivo Handling
Core Challenge: Cell culture media (DMEM/RPMI) contains Riboflavin and Phenol Red, which act as photosensitizers, accelerating Triptolide degradation under fluorescent light.
Protocol A: In Vitro Cell Treatment (The "Dark Pulse" Method)
-
Preparation: Thaw the DMSO stock of Triptolide in the dark (aluminum foil wrap).
-
Dilution: Perform intermediate dilutions in serum-free media or PBS (pH 7.2).
-
Critical: Do not let the diluted compound sit for >15 minutes before adding to cells.
-
-
Addition: Add the compound to cell plates under low-light conditions.
-
Incubation:
-
Wrap the edges of the culture plate in Parafilm to prevent gas exchange issues, then wrap the entire plate in aluminum foil .
-
Place in the incubator.[5] The foil protects against the UV component of the incubator's internal light or frequent door openings.
-
Protocol B: In Vivo Administration (Minnelide)
-
Formulation: Minnelide is designed for aqueous solubility.[3] Dissolve in sterile saline.
-
Timing: Prepare the solution immediately before injection (within 30 minutes). The phosphate group is liable to hydrolysis by environmental phosphatases or spontaneous hydrolysis if left at room temperature.
-
Route: Intraperitoneal (IP) is standard.
-
Dosage Validation: Because Minnelide is a prodrug, its conversion rate depends on endogenous alkaline phosphatase levels. Ensure control groups include vehicle-only to rule out phosphate-load toxicity.
Visualizing the Workflow
Figure 2: Decision tree for handling Triptolide vs. Minnelide in experimental setups.
Quality Control & Validation
Before launching expensive animal studies or high-throughput screens, validate the integrity of your compound.
-
HPLC Validation:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile : Water (Gradient).
-
Detection: UV at 218 nm (Triptolide absorption max).
-
Pass Criteria: Single peak >98% purity. If a secondary peak appears at slightly lower retention time, it is likely Isotriptolide (inactive).
-
-
Biological Positive Control:
-
Always run a "Gold Standard" cell viability assay (e.g., PANC-1 or MIA PaCa-2 cells) alongside your experiment.
-
Expected IC50: Triptolide should exhibit an IC50 in the nanomolar range (5–20 nM) . If the IC50 shifts to micromolar, your stock has degraded.
-
References
-
Titov, D. V., et al. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide.[6][7] Nature Chemical Biology, 7(3), 182–188.
-
Chugh, R., et al. (2012). A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer.[4] Science Translational Medicine, 4(156), 156ra139.
-
He, Q. L., et al. (2015). Covalent cleavage of the transcription inhibitor triptolide.[6] Angewandte Chemie International Edition, 54(6), 1859-1863.
-
Minnelide Product Data Sheet. (2023). MedChemExpress. Storage and Solubility Guidelines.
-
Triptolide Safety Data Sheet. (2022). Cayman Chemical.[1] Stability and Handling.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minnelide | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Triptolide Directly Inhibits dCTP Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
Troubleshooting & Optimization
Preventing silica gel decomposition of Triptolide dibenzyl esters
Topic: Preventing Silica Gel Decomposition of Triptolide Derivatives
Ticket ID: TPL-Stab-001 Status: Open Priority: Critical (Compound Instability)
Executive Summary
You are encountering decomposition because Triptolide and its dibenzyl ester derivatives are acid-sensitive epoxides. Standard silica gel is acidic (
For Triptolide Dibenzyl Esters (often intermediates in phosphate prodrug synthesis, such as Minnelide precursors), this instability is exacerbated.[1] Literature explicitly notes that these specific esters decompose on standard silica.
This guide provides three validated workflows to prevent this, ranked by efficacy.
Module 1: The Mechanism of Failure
To solve the problem, you must understand the enemy.[1] The decomposition is not random; it is a specific, acid-catalyzed chemical reaction.[1]
Root Cause Analysis
-
The Trigger: The silanol groups (
) on the surface of silica gel act as Lewis acids. -
The Vulnerability: The C12-C13 epoxide of the triptolide core is highly strained.
-
The Mechanism: Protonation of the epoxide oxygen leads to ring opening, followed by a hydride shift or nucleophilic attack, destroying the compound's biological activity.[1]
Visualizing the Decomposition Pathway
The following diagram illustrates the exact chemical failure mode you are experiencing.
Figure 1: Mechanism of acid-catalyzed epoxide rearrangement on silica gel.
Module 2: Prevention Protocols
Method A: Triethylamine (TEA) Passivation (Standard Fix)
Use this for general triptolide analogs. If working with the specific dibenzyl phosphate ester, skip to Method B.
This protocol neutralizes the acidic silanol groups, creating a "buffered" stationary phase.[1]
Reagents Required:
-
Triethylamine (TEA)
-
Flash Silica Gel (Standard Mesh)
Step-by-Step Protocol:
-
Slurry Preparation: Suspend your silica gel in a solvent mixture containing 1% Triethylamine (v/v) in Hexanes.
-
Column Packing: Pour the slurry into the column.
-
The "Flush" (Critical Step): Before loading your sample, flush the column with 3 column volumes (CV) of 1% TEA in EtOAc , followed by 3 CVs of 1% TEA in Hexanes .
-
Why? This ensures the entire length of the column is basic.
-
-
Elution: Run your chromatography using your gradient (e.g., Hexanes/EtOAc) but maintain 0.5% TEA in the mobile phase throughout the run.
-
Post-Run: Rotovap fractions immediately. Do not leave the compound sitting in TEA-doped solvent for days, as strong basicity can eventually cause ester hydrolysis (though slower than acid degradation).
Method B: Reverse-Phase HPLC (The "Gold Standard" for Dibenzyl Esters)
Recommended for: Triptolide 14-O-succinate dibenzyl esters and Minnelide precursors.
Literature regarding the synthesis of phosphonooxymethyl prodrugs of triptolide explicitly states that the dibenzyl ester intermediate "decomposes during silica gel column chromatography" and should be purified via RP-HPLC or crystallization.
Protocol Parameters:
| Parameter | Setting | Reason |
|---|---|---|
| Column | C18 (Phenomenex Gemini or equivalent) | Inert stationary phase; no acidic silanols. |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer (pH 7.0) | Neutral pH preserves the epoxide. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |
| Gradient | 50% B
Workflow Logic:
Figure 2: Decision matrix for purification of acid-sensitive triptolide esters.
Module 3: Troubleshooting & FAQ
Q: Can I use Neutral Alumina instead of Silica? A: Yes, but with caution.[1] Neutral Alumina (Brockmann Grade III) is less acidic than silica, but "neutral" alumina can still have surface pH variations.[1]
-
Verdict: Better than plain silica, but TEA-buffered silica is more reproducible.[1] If using Alumina, deactivate it with 5% water before use to lower its activity.[1]
Q: My compound turned yellow on the column. What happened? A: Yellowing often indicates the formation of Triptonide (a ketone rearrangement product). This confirms acid-catalyzed degradation occurred.
-
Fix: Your column was not sufficiently neutralized. Increase TEA concentration to 1% or switch to Method B (HPLC).
Q: Which solvents should I avoid? A:
-
Avoid: Acetone (can form acetonides with trace acid), Methanol (nucleophilic attack on epoxide if acidic).[1]
-
Preferred: Chloroform (
), Dichloromethane (DCM), Ethyl Acetate.[1] Triptolide is most stable in Chloroform.[2]
Q: I am seeing "Triptriolide" in my mass spec. Why? A: Triptriolide is the hydrolysis product where the epoxide opens to a diol. This happens if your silica or solvents are wet and acidic.
-
Fix: Use anhydrous solvents and keep the TEA buffer constant.
References
-
Stability of Triptolide: Anderson, B. D., et al. "Analysis of the stability and degradation products of triptolide."[1][2] Journal of Pharmacy and Pharmacology, 2000.[1]
- Key Insight: Establishes the C12-C13 epoxide as the primary site of acid-catalyzed degrad
-
Dibenzyl Ester Instability: Chugh, R., et al. "Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts."[1] Journal of Medicinal Chemistry, 2015.[1]
- Key Insight: Explicitly states that the dibenzyl ester intermediate decomposes on silica gel and requires HPLC purific
-
General Epoxide Purification: Chakraborti, A. K., et al. "An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines."[1] Organic & Biomolecular Chemistry, 2004.[1][6]
-
Key Insight: Demonstrates the catalytic power of silica on epoxides, reinforcing the need for neutralization.[1]
-
Sources
- 1. CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant - Google Patents [patents.google.com]
- 2. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]
Technical Support Center: Synthesis of Triptolide O-Methyl Phosphate Dibenzyl Ester
Welcome to the technical support center for the synthesis of Triptolide O-Methyl Phosphate Dibenzyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer detailed methodologies to improve synthetic yield and purity.
Triptolide is a potent diterpene triepoxide with significant anti-inflammatory, immunosuppressive, and anticancer properties.[1][2] However, its clinical application is hampered by poor aqueous solubility and a narrow therapeutic window.[3][4] The synthesis of phosphate prodrugs, such as those derived from the Triptolide O-Methyl Phosphate Dibenzyl Ester intermediate, is a key strategy to overcome these limitations. This intermediate is crucial for producing more soluble and potentially safer analogs of triptolide.[3]
The synthesis is not trivial. Triptolide's structure, featuring three epoxide groups and an α,β-unsaturated lactone, makes it susceptible to degradation under various conditions, particularly basic pH.[2][5][6] This guide provides field-proven insights to address these stability and reactivity challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing Triptolide O-Methyl Phosphate Dibenzyl Ester?
The primary challenge lies in the inherent instability of the triptolide scaffold. The molecule contains multiple reactive sites, including three epoxide rings and a butenolide ring, which are sensitive to both acidic and basic conditions.[5][7] The C14 secondary hydroxyl group is also sterically hindered, making the phosphorylation reaction itself challenging. Furthermore, the dibenzyl phosphate product is prone to decomposition during standard purification techniques like silica gel chromatography.[3]
Q2: Why is a multi-step approach involving a precursor often used instead of direct phosphorylation of triptolide?
Direct O-alkylation or phosphorylation of the sterically hindered C14-hydroxyl group of triptolide is often unsuccessful.[3] Therefore, a common strategy involves first converting the hydroxyl group into a more reactive intermediate, such as a methylthiomethyl (MTM) ether. This MTM ether can then be converted to the desired dibenzyl phosphate ester via a nucleophilic displacement reaction, for example, using N-iodosuccinimide (NIS) and dibenzyl phosphate.[3] This multi-step route provides a more reliable and higher-yielding pathway to the target molecule.
Q3: What are the most critical parameters to control during the synthesis?
There are three paramount parameters:
-
Anhydrous Conditions: Moisture can react with the phosphorylating agents and intermediates, leading to side reactions and low yields. The use of dry solvents, inert atmospheres (Nitrogen or Argon), and dried reagents is essential.
-
pH Control: Triptolide degrades rapidly in basic media (pH > 7) and can also be sensitive to strong acids.[6] Reactions and workups should be conducted under neutral or mildly acidic conditions whenever possible.
-
Temperature Management: Many of the reaction steps are temperature-sensitive. Maintaining the recommended temperature profile is crucial for minimizing side product formation and preventing degradation of the triptolide core.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods. For TLC, a mobile phase of ethyl acetate/hexanes is often effective. For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile or methanol can be used to resolve the starting material, intermediate, and final product.[3][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the experimental stage.
Logical Flow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis.
Problem Area 1: Low Yield in Phosphorylation Reaction
-
Symptom: TLC/HPLC analysis shows significant unreacted triptolide precursor (e.g., MTM-ether triptolide) after the expected reaction time.
-
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Moisture Contamination | Phosphorylating agents and intermediates are highly sensitive to water, which leads to hydrolysis and inactive reagents. | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF). Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly opened or properly stored reagents. |
| Poor Reagent Quality | Reagents like N-iodosuccinimide (NIS) or dibenzyl phosphate can degrade over time. | Use freshly purchased or purified reagents. Store NIS protected from light and moisture. Dibenzyl phosphate should be stored in a desiccator. |
| Insufficient Activation | The reaction to form the phosphate ester requires effective activation of the MTM ether precursor by NIS. | Ensure the stoichiometry is correct (typically 1.2 equivalents of both NIS and dibenzyl phosphate).[3] Verify that the reaction temperature is appropriate, as low temperatures can slow the activation step. |
| Steric Hindrance | The C14-hydroxyl position on triptolide is sterically hindered, which can slow down the reaction kinetics. | Increase the reaction time and monitor closely by TLC/HPLC. A modest increase in temperature may be considered, but with caution to avoid degradation. |
Problem Area 2: Product Degradation During Workup/Purification
-
Symptom: The desired product is observed in the crude reaction mixture, but the yield drops significantly after aqueous workup or column chromatography. New, more polar spots appear on TLC.
-
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Instability on Silica Gel | The dibenzyl phosphate ester is known to be unstable on standard silica gel, leading to significant decomposition.[3] The acidic nature of silica can catalyze the loss of benzyl groups or other degradation pathways. | Avoid silica gel chromatography if possible. If necessary, use silica gel deactivated with a base like triethylamine (flush the column with hexanes containing 1-2% Et₃N before loading). Minimize the time the compound is on the column. |
| Alternative Purification | Given the instability on silica, other methods are often superior. | Preparative reverse-phase HPLC (C18 column) is the recommended method for isolating the final product in high purity.[3][4] Crystallization from a suitable solvent system can also be explored. |
| pH Extremes During Workup | The triptolide core is sensitive to basic conditions which can open the epoxide rings.[5] Strong acids can also cause unwanted side reactions. | Use a mild aqueous wash, such as saturated sodium bicarbonate or a pH 7 buffer, to quench the reaction. Avoid strong bases like NaOH or KOH. |
| Presence of Sulfur Byproducts | If starting from an MTM ether, sulfur byproducts are generated. These can sometimes complicate purification. | A non-chromatographic method to remove sulfur derivatives and succinimide involves solvent extraction. After the initial workup, dissolving the residue in anhydrous acetonitrile and extracting with pentane can remove many nonpolar impurities.[3] |
Problem Area 3: Complex Mixture of Side Products
-
Symptom: The crude reaction mixture shows multiple unidentified spots on TLC/HPLC, making purification difficult.
-
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Degradation of Triptolide | The starting material itself is degrading under the reaction conditions. The most common degradation product is triptonide, formed by oxidation of the C14-hydroxyl.[6] | Ensure the reaction is run at the recommended temperature (e.g., 15-20°C for the NIS-mediated step).[3] Use high-purity starting materials. |
| Side Reactions with Solvent | Solvents like methanol or ethanol can potentially act as nucleophiles, leading to side products. | Use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). |
| Over-reaction | Prolonged reaction times or excessive temperatures can lead to the formation of byproducts. | Monitor the reaction closely by TLC/HPLC and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of Triptolide O-Methyl Phosphate Dibenzyl Ester (8)
This protocol is adapted from the synthesis of a phosphonooxymethyl prodrug intermediate described by Georg et al.[3] It assumes the starting material is the C14-methylthiomethyl (MTM) ether of triptolide (Compound 5 in the reference).
Reaction Scheme
Caption: Synthesis of the dibenzyl phosphate ester.
Materials:
-
14-O-(Methylthiomethyl)triptolide (MTM-Triptolide)
-
Dibenzyl phosphate
-
N-iodosuccinimide (NIS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Powdered 4 Å molecular sieves
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 14-O-(Methylthiomethyl)triptolide (1.0 eq) in anhydrous DCM, add powdered 4 Å molecular sieves.
-
Stir the mixture under a dry nitrogen atmosphere.
-
In a separate flask, prepare a solution of dibenzyl phosphate (1.2 eq) and N-iodosuccinimide (1.2 eq) in anhydrous THF.
-
Slowly add the THF solution to the DCM mixture at 15–20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed, filter the reaction mixture to remove the molecular sieves.
-
Dilute the filtrate with a significant volume of DCM.
-
Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, a white foam, should be used directly in the next step or purified immediately.[3]
Protocol 2: Purification by Preparative HPLC
Given the instability of the product on silica, preparative HPLC is the preferred method for achieving high purity.[4]
System:
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A suitable gradient from ~15% B to 100% B.
-
Detection: UV detector at an appropriate wavelength (e.g., 218 nm).
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., 15% Methanol in water).
-
Filter the solution through a 0.2 μm syringe filter to remove any particulates.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent (Methanol/Acetonitrile) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, colorless powder.[4]
References
-
Ma, P., et al. (2000). Analysis of the stability and degradation products of triptolide. Journal of Pharmaceutical Sciences, 89(10), 1308-1314. Available at: [Link]
-
Oxford Academic. (2000). Analysis of the Stability and Degradation Products of Triptolide. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gao, Y., et al. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Chinese Medicine, 16(1), 58. Available at: [Link]
-
Gao, Y., et al. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Chinese Medicine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Available at: [Link]
-
Li, A., et al. (2019). A review of the total syntheses of triptolide. Beilstein Journal of Organic Chemistry, 15, 2046-2064. Available at: [Link]
-
Yang, S., et al. (2012). Antagonist Effect of Triptolide on AKT Activation by Truncated Retinoid X Receptor-alpha. PLoS ONE. Available at: [Link]
-
Shabane, P. S., et al. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry, 58(23), 9334-9344. Available at: [Link]
- Regents of the University of Minnesota. (2014). An improved process for the preparation of triptolide prodrugs. Google Patents.
-
He, Q-L., et al. (2023). The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair. Molecules, 28(14), 5530. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Available at: [Link]
-
ResearchGate. (2021). Scheme 3. Synthesis of triptolide (1) through Compound 14. Available at: [Link]
-
Wang, Z., et al. (2024). Triptolide induces hepatotoxicity by promoting ferroptosis through Nrf2 degradation. Cell & Bioscience, 14(1), 166. Available at: [Link]
-
Manzo, S. G., et al. (2012). Natural Product Triptolide Mediates Cancer Cell Death by Triggering CDK7-Dependent Degradation of RNA Polymerase II. Cancer Research, 72(20), 5363-5373. Available at: [Link]
-
Shabane, P. S., et al. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. PMC. Available at: [Link]
-
Brinker, A. M., et al. (2018). A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology, 9, 104. Available at: [Link]
- Google Patents. (2016). The method of separation and Extraction triptolide from tripterygium wilfordii plant.
-
Tong, L., et al. (2018). Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review. Frontiers in Pharmacology, 9, 145. Available at: [Link]
-
Qiu, D., et al. (2011). Triptolide Inhibits IL-12/IL-23 Expression in APCs via CCAAT/Enhancer-Binding Protein α. The Journal of Immunology, 186(3), 1439-1446. Available at: [Link]
-
Li, C., et al. (2021). Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide. Drug Discoveries & Therapeutics, 15(5), 241-252. Available at: [Link]
-
Leuenroth, S. J., et al. (2009). Triptolide is an inhibitor of RNA polymerase I and II–dependent transcription leading predominantly to down-regulation of short-lived mRNA. Molecular Cancer Therapeutics, 8(10), 2974-2984. Available at: [Link]
-
Li, A., et al. (2019). A review of the total syntheses of triptolide. Beilstein Archives. Available at: [Link]
-
Li, R., et al. (2024). A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases. Frontiers in Pharmacology, 15. Available at: [Link]
-
Pu, C., et al. (2005). [Determination of triptolide in Tripterygium total terpenoids tablets by HPLC]. Zhongguo Zhong Yao Za Zhi, 30(4), 266-267. Available at: [Link]
-
Rowe, J. W., et al. (2024). Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. Atmosphere, 15(10), 1279. Available at: [Link]
-
Li, J., et al. (2022). Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide. Nature Communications, 13(1), 2291. Available at: [Link]
-
Leuenroth, S. J., et al. (2010). Triptolide Directly Inhibits dCTP Pyrophosphatase. ACS Chemical Biology, 5(4), 357-362. Available at: [Link]
-
Patsnap Synapse. (2024). What is Triptolide used for?. Available at: [Link]
-
ResearchGate. (2025). Toxicity of triptolide and the molecular mechanisms involved. Available at: [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of triptolide in Tripterygium total terpenoids tablets by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Optimizing Reaction Temperature for Triptolide Dibenzyl Phosphate Synthesis
Welcome to the technical support center for the synthesis of Triptolide dibenzyl phosphate. This guide is designed for researchers, scientists, and drug development professionals actively working on or planning to synthesize this and similar triptolide prodrugs. As specialists in this field, we understand that precise control over reaction parameters is paramount for success. Temperature, in particular, is a critical variable that dictates not only the reaction rate but also the stability of the complex triptolide scaffold.
This document moves beyond simple step-by-step instructions. It aims to provide a deeper understanding of the underlying chemical principles, offering field-proven insights to help you troubleshoot common issues and rationally optimize your experimental design for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature range for the phosphorylation of the triptolide intermediate with dibenzyl phosphate?
A1: Based on established protocols, the reaction is typically conducted in a temperature range of 0°C to 30°C.[1] A common approach involves the slow addition of reagents, such as dibenzyl phosphate and an activator like N-Iodosuccinimide (NIS), at a cooler temperature (e.g., 15–20°C) to manage any initial exotherm.[2] The reaction mixture is then often allowed to warm to and stir at room temperature (approx. 25-30°C) for several hours to ensure completion.[1][2]
Q2: Why is maintaining a low to moderate reaction temperature so critical for this synthesis?
A2: Precise temperature control is a balancing act. On one hand, sufficient thermal energy is needed to drive the phosphorylation reaction forward at a reasonable rate. On the other hand, the triptolide molecule contains several sensitive functional groups, most notably the three epoxide rings, which are susceptible to degradation at elevated temperatures.[3][4][5] Studies have shown that triptolide degradation accelerates significantly at temperatures above 60°C.[3][4] Furthermore, the desired product, the dibenzyl phosphate ester, can be unstable and revert to triptolide under harsh conditions, particularly in an acidic medium.[1] Therefore, maintaining a controlled temperature minimizes the degradation of both the starting material and the product, preventing the formation of byproducts like triptriolide and triptonide and maximizing overall yield.[3][4]
Q3: Can I run the reaction at sub-zero temperatures to maximize stability?
A3: While running the reaction at sub-zero temperatures (e.g., -20°C or 0°C) would certainly enhance the stability of the triptolide core, it may also significantly slow down the rate of the desired phosphorylation reaction. This could lead to incomplete conversion even after extended reaction times. The optimal temperature is one that achieves complete or near-complete conversion in a reasonable timeframe without inducing significant degradation. The 15-30°C range is generally recommended as it represents a well-vetted compromise between reaction kinetics and compound stability.[1][2]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: My yield of Triptolide dibenzyl phosphate is consistently low, with significant unreacted starting material.
-
Potential Cause: The reaction temperature may be too low, leading to slow kinetics and incomplete conversion within the allotted time.
-
Troubleshooting Steps:
-
Verify Reagent Quality: First, ensure that all reagents (dibenzyl phosphate, NIS, etc.) are pure and that all solvents are anhydrous. Moisture can interfere with the reaction.
-
Gradual Temperature Increase: If reagent quality is confirmed, consider moderately increasing the reaction temperature. For example, if you are running the reaction at 15°C, try a parallel experiment at 25°C.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a slight increase in temperature may be warranted.
-
Extended Reaction Time: Alternatively, consider extending the reaction time at the current temperature before resorting to increasing it.
-
Problem 2: The reaction appears to go to completion, but the final product is contaminated with high levels of regenerated triptolide.
-
Potential Cause 1: Reaction temperature is too high. Excessive thermal energy can promote the decomposition of the dibenzyl phosphate product back to the triptolide starting material.[1]
-
Potential Cause 2: Acidic Conditions. The dibenzyl phosphate ester product is known to be unstable in acidic environments, which can be generated as byproducts form during the reaction.[1] This instability leads to hydrolysis, regenerating triptolide.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Conduct the reaction at the lower end of the effective range (e.g., 15-20°C) to minimize product degradation.
-
Incorporate a Non-Nucleophilic Base: A patent for a similar synthesis suggests that the use of a base is necessary to neutralize the acidic atmosphere and minimize product degradation.[1] Consider the inclusion of a mild, non-nucleophilic base in your reaction mixture.
-
Minimize Reaction Time: Use HPLC or TLC to determine the point of maximum product formation. Do not let the reaction run longer than necessary, as this provides more opportunity for the product to decompose. Quench the reaction as soon as the starting material has been consumed.
-
Problem 3: I am observing several unknown impurity peaks in my HPLC analysis that are not the starting material or the desired product.
-
Potential Cause: The reaction temperature is likely too high, causing thermal degradation of the triptolide core itself. The epoxide rings are particularly vulnerable.[5]
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical step. Ensure your reaction vessel is properly cooled and that the temperature is monitored throughout the process, especially during reagent addition.
-
Characterize Impurities: If possible, use techniques like LC-MS to identify the mass of the impurities. Degradation products often correspond to the opening of one or more epoxide rings, such as the formation of triptriolide.[3][4] This information will confirm if thermal degradation is the root cause.
-
Follow Optimization Protocol: Implement the detailed temperature optimization protocol described in Section 3 to systematically identify the ideal temperature that maximizes product formation while keeping degradation-related impurities below an acceptable threshold.
-
Section 3: Experimental Protocol for Temperature Optimization
This protocol provides a self-validating workflow to determine the optimal reaction temperature for your specific laboratory conditions.
Objective: To identify the reaction temperature that provides the best balance of reaction rate, yield, and purity for the synthesis of Triptolide dibenzyl phosphate.
Methodology: A parallel experiment will be conducted at three different temperatures.
Step-by-Step Protocol:
-
Preparation:
-
In an inert atmosphere (e.g., a glovebox or under a nitrogen/argon line), prepare three identical, oven-dried reaction flasks equipped with stir bars.
-
To each flask, add the triptolide intermediate (e.g., 14-O-methyl thiomethyl Triptolide) and anhydrous solvent (e.g., a mixture of Tetrahydrofuran and Dichloromethane).[1][2] Ensure all starting materials are weighed accurately and are identical across all flasks.
-
-
Temperature Equilibration:
-
Place each flask in a cooling/heating bath set to a specific temperature. Recommended test temperatures:
-
Flask A: 15°C
-
Flask B: 25°C (Room Temperature)
-
Flask C: 35°C
-
-
Allow the solutions to stir for 15-20 minutes to reach thermal equilibrium.
-
-
Reagent Addition:
-
Prepare a single stock solution of dibenzyl phosphate and N-Iodosuccinimide (NIS) in anhydrous THF.[2]
-
Slowly add an identical, stoichiometric amount of the reagent solution dropwise to each of the three flasks over 15-20 minutes. Maintain the set temperature during the addition.
-
-
Reaction and Monitoring:
-
Allow the reactions to proceed at their respective temperatures.
-
At set time intervals (e.g., T=0, 1h, 2h, 4h, 6h), carefully withdraw a small aliquot from each flask.
-
Immediately quench the aliquot with a suitable solution (e.g., aqueous sodium bicarbonate/sodium thiosulfate) and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Analyze the quenched aliquot by HPLC to determine the relative percentage of starting material, product, and major impurities.
-
-
Work-up and Analysis:
-
Once the reaction in the 25°C flask has reached completion (or after a pre-determined maximum time, e.g., 6 hours), quench all three reactions.
-
Perform an identical work-up procedure for all three reactions. This typically involves filtering, washing with aqueous base, extraction, drying, and solvent removal.[1][2]
-
Determine the crude yield for each reaction.
-
Perform a final, quantitative HPLC analysis on each crude product to determine the final purity and the relative abundance of any impurities.
-
-
Data Interpretation:
-
Summarize the results in a table (see Table 1 below).
-
Compare the yield and purity profiles across the three temperatures. The optimal temperature is the one that yields the highest purity and acceptable yield in the shortest amount of time.
-
Data Presentation
Table 1: Hypothetical Results from Temperature Optimization Study
| Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Product Purity (% HPLC Area) | Key Impurity (% HPLC Area) |
| 15 | 6 | 75 | 94% | 5% (Unreacted SM) |
| 25 | 4 | 88 | 96% | 2% (Triptolide) |
| 35 | 4 | 85 | 89% | 8% (Triptolide/Degradants) |
In this hypothetical example, 25°C is the optimal temperature.
Visualization of Experimental Workflow
Caption: Workflow for optimizing reaction temperature.
Section 4: Understanding the Chemistry
A deeper understanding of the factors at play allows for more intuitive troubleshooting.
Kinetics vs. Thermodynamics
The synthesis of Triptolide dibenzyl phosphate is a kinetically controlled process. We want to favor the forward reaction (product formation) while suppressing competing degradation pathways.
-
Desired Reaction (Phosphorylation): This reaction has a specific activation energy. Increasing the temperature increases the rate at which molecules overcome this barrier, speeding up the reaction.
-
Undesired Reactions (Degradation): The degradation of triptolide and its phosphate derivative also have their own activation energies. Unfortunately, these degradation pathways become significantly more accessible at higher temperatures.
Our goal is to find a "sweet spot" temperature where the rate of phosphorylation is acceptably fast, while the rate of degradation remains negligibly slow.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
By carefully considering these principles and applying a systematic approach to optimization, you can significantly improve the outcome of your Triptolide dibenzyl phosphate synthesis, leading to higher yields, better purity, and more reliable results.
References
-
Analysis of the stability and degradation products of triptolide. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry. Available at: [Link]
-
Analysis of the Stability and Degradation Products of Triptolide. Oxford Academic. Available at: [Link]
-
Analysis of the Stability and Degradation Products of Triptolide. ResearchGate. Available at: [Link]
- An improved process for the preparation of triptolide prodrugs.Google Patents.
-
Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. WO2014167581A2 - An improved process for the preparation of triptolide prodrugs - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Reducing side reactions during Triptolide prodrug synthesis
A Guide to Mitigating Side Reactions and Optimizing Synthesis
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of triptolide prodrugs. Our goal is to equip you with the foundational knowledge and practical strategies required to navigate the complexities of triptolide chemistry, minimize side reactions, and improve the yield and purity of your target compounds.
Part 1: Foundational Knowledge - The Challenge of Triptolide's Reactivity
Triptolide is a potent diterpenoid triepoxide with a complex and sensitive molecular architecture.[1][2] Its therapeutic potential is often hampered by poor aqueous solubility and a narrow therapeutic window, necessitating the development of prodrugs.[3] However, the very features that confer its biological activity also make it susceptible to a variety of side reactions during chemical modification. Understanding these reactive sites is the first step toward controlling the outcomes of your synthesis.
The primary sites of reactivity and instability on the triptolide core include:
-
C-14 β-Hydroxyl Group: The most common site for prodrug modification. It is a secondary alcohol, but its reactivity is influenced by steric hindrance from the surrounding ring system.[4]
-
Three Epoxide Rings: These are critical for triptolide's biological activity but are susceptible to opening under both acidic and basic conditions.[5][6] The C-12,13-epoxide, in particular, is implicated in covalent binding to protein targets.[2][7]
-
α,β-Unsaturated γ-Lactone Ring (D-Ring): This moiety is prone to hydrolysis, especially under basic conditions, which leads to an inactive ring-opened hydroxy acid.[8][9][10]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is triptolide so susceptible to degradation during synthesis?
Triptolide's degradation is primarily driven by its functional groups' sensitivity to pH and solvent conditions. Basic conditions are particularly detrimental, accelerating the hydrolysis of the D-ring lactone and potentially causing the opening of the epoxide rings.[5][6] Triptolide exhibits its fastest degradation rate at pH 10 and is most stable around pH 6.[5][6] Similarly, hydrophilic and some polar aprotic solvents can promote degradation, whereas non-polar solvents like chloroform confer greater stability.[5][6]
Q2: What are the most common side products encountered when synthesizing C-14 ester or ether prodrugs?
The most frequently observed side products are:
-
Triptonide: The ketone formed by the oxidation of the C-14 hydroxyl group.[7] This can occur if reaction conditions are inadvertently oxidative or during workup.
-
14-epi-triptolide: The C-14 epimer of triptolide. This can form under conditions that allow for deprotonation and reprotonation at the C-14 position, particularly with strong bases.[11]
-
Lactone-Opened Hydroxy Acid: A result of hydrolysis of the D-ring, which is especially prevalent in basic media.[8]
-
Epoxide-Opened Products: Degradation products resulting from the nucleophilic attack on the epoxide rings, often leading to a complex mixture of unidentified impurities.[5][6]
Q3: How critical is solvent and pH control during the reaction and workup?
It is absolutely critical. As established, triptolide's stability is highly pH-dependent. Reactions should be conducted under neutral or mildly acidic conditions whenever possible. During workup, avoid strong basic washes (e.g., concentrated NaOH or K₂CO₃). If a basic wash is necessary to remove acidic reagents, use a mild, dilute base like saturated sodium bicarbonate and minimize contact time. The choice of solvent can also influence stability; for instance, triptolide is more stable in ethanol than in methanol or DMSO.[5][6]
Table 1: Triptolide Stability Under Various Conditions
| Condition | Observation | Recommendation for Synthesis | Source |
| pH 10 | Fastest degradation rate | Strictly avoid strong bases. | [5][6] |
| pH 6-7 | Highest stability | Maintain pH in this range for reactions and purification. | [5][6] |
| Solvents | Stability: Chloroform > Ethanol > Methanol > DMSO | Use non-polar or less polar protic solvents where possible. | [5][6] |
| Temperature | Degradation follows first-order kinetics and increases with temperature. | Conduct reactions at the lowest effective temperature (e.g., 0 °C to room temp). | [5] |
Part 3: Troubleshooting Guide
Problem 1: My reaction yield is consistently low, and I recover very little starting material or product.
A: This suggests significant degradation of the triptolide core.
-
Plausible Cause 1: Reaction pH is too high or too low. Many standard esterification or etherification protocols use strong bases (e.g., NaH, LDA) or strong acids, which will destroy triptolide.
-
Solution: Switch to milder conditions. For esterifications, use coupling agents that operate under near-neutral conditions, such as DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) or EDC/DMAP (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and perform the reaction at 0 °C to room temperature. Ensure any acidic catalysts are used in substoichiometric amounts and are well-buffered if possible.
-
-
Plausible Cause 2: Extended reaction time at elevated temperature. Even under optimal pH, prolonged heating can cause degradation.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed. If the reaction is sluggish, it is often better to accept a lower conversion than to force the reaction to completion by extending the time or increasing the heat, which only leads to decomposition. An alternative approach that significantly reduces reaction time from days to hours involves using dimethyl sulfide and benzoyl peroxide in acetonitrile.[7][12]
-
Problem 2: My main impurity has a mass of (Triptolide - 2 Da). How do I prevent the formation of Triptonide?
A: This indicates oxidation of the C-14 hydroxyl group.
-
Plausible Cause: Oxidizing agents or conditions. This can be caused by certain reagents, exposure to air over long periods, or impurities in solvents. For example, some older batches of coupling reagents or solvents might contain oxidative impurities.
-
Solution 1 (Reagent Selection): Scrutinize your reaction components. If you are using a reagent known to have oxidative potential, find an alternative. For example, in the synthesis of phosphonooxymethyl prodrugs, using N-iodosuccinimide (NIS) is a controlled way to generate the desired intermediate, but careless handling or excess reagent can lead to side products.[7][13]
-
Solution 2 (Inert Atmosphere): Perform the reaction under an inert atmosphere of nitrogen or argon. This minimizes air oxidation, especially if the reaction requires long stirring times or involves sensitive intermediates. Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Problem 3: I see a second product spot/peak with the same mass as my desired product, suggesting a diastereomer. How can I avoid C-14 epimerization?
A: This is likely 14-epi-triptolide, caused by the enolization/epimerization of the C-14 center.
-
Plausible Cause: Use of strong bases. Strong bases can deprotonate the C-14 hydroxyl, and subsequent reprotonation can occur from either face, leading to epimerization. While the natural β-hydroxyl is generally favored, a significant amount of the α-hydroxy epimer can form.[11]
-
Solution: Avoid strong, non-nucleophilic bases. If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ with careful monitoring. For many coupling reactions, a tertiary amine base is sufficient to scavenge the acid byproduct without causing significant epimerization.
-
Problem 4: My final product seems to decompose during purification on a silica gel column.
A: Triptolide and its derivatives are often unstable on silica gel.
-
Plausible Cause: Acidity of silica gel. Standard silica gel is slightly acidic, which can be sufficient to catalyze the opening of the sensitive epoxide rings or cause hydrolysis of certain prodrug moieties (e.g., phosphonooxymethyl esters).[12]
-
Solution 1 (Alternative Chromatography): The preferred method for purifying sensitive triptolide prodrugs is reverse-phase preparative HPLC using a C18 column.[7][12][13] This avoids the acidic environment of silica gel.
-
Solution 2 (Modified Silica Gel Chromatography): If you must use normal-phase chromatography, consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). Perform the chromatography quickly ("flash chromatography") to minimize contact time.[13]
-
// Nodes start [label="Troubleshooting Low Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is starting material (SM)\nfully consumed?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is Triptonide (M-2)\na major byproduct?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is product degrading\nduring workup/purification?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Optimize Reaction:\n- Increase coupling agent equivalents\n- Screen alternative solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Reaction Degradation:\n- Lower temperature\n- Reduce reaction time\n- Use milder reagents (e.g., EDC/DMAP)\n- Maintain pH 6-7", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Prevent Oxidation:\n- Use inert atmosphere (N2/Ar)\n- Use freshly purified solvents/reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Improve Purification:\n- Use Prep-HPLC (C18 column)\n- Neutralize silica gel (1% Et3N)\n- Minimize contact time (flash)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"];
q2 -> sol3 [label="Yes"]; q2 -> q3 [label="No"];
q3 -> sol4 [label="Yes"]; q3 -> sol2 [label="No"]; } dot Caption: Troubleshooting workflow for low yield in triptolide prodrug synthesis.
Part 4: Protocols & Methodologies
Protocol 1: General Procedure for Esterification of Triptolide at C-14 using EDC/DMAP
This protocol provides a starting point for esterifying the C-14 hydroxyl group under mild conditions.
-
Preparation: Dissolve triptolide (1.0 eq) and the desired carboxylic acid (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.2 eq) to the solution, followed by the slow, portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with cold 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Be swift during the bicarbonate wash to minimize base contact time.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography on neutralized silica gel or, preferably, by preparative reverse-phase HPLC.
Self-Validation Check: The reaction should show a clear conversion from the starting material to a higher-Rf (on normal phase TLC) or later-eluting (on reverse phase HPLC) product. LC-MS analysis should confirm the expected mass of the ester product.
Protocol 2: Synthesis of a Phosphonooxymethyl Prodrug Intermediate (Adapted from Minnelide Synthesis)
This multi-step protocol illustrates a common strategy for creating water-soluble prodrugs.[7][12][13]
Step 1: Synthesis of 14-O-methylthiomethyl Triptolide
-
To a solution of triptolide (1.0 eq) in acetic acid and acetic anhydride, add dimethyl sulfoxide (DMSO).
-
Stir the reaction at room temperature for an extended period (can be several days). An alternative, faster method uses dimethyl sulfide and benzoyl peroxide in acetonitrile, reducing reaction time to ~2 hours.[7][12]
-
Pour the reaction mixture into water and neutralize carefully with solid sodium bicarbonate.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by flash chromatography to yield the thiomethyl ether intermediate.
Step 2: Conversion to Dibenzyl Phosphate Ester
-
Dissolve the thiomethyl ether intermediate (1.0 eq) in a dry solvent mixture (e.g., DCM/THF).
-
Add dibenzyl phosphate (1.2 eq) and N-Iodosuccinimide (NIS, 1.2 eq).
-
Stir at room temperature for several hours until the reaction is complete by TLC/LC-MS.
-
Filter the reaction mixture and dilute with DCM. Wash, dry, and concentrate to obtain the crude dibenzyl phosphate ester. This intermediate is often unstable on silica gel and may require purification by other means or be carried forward crude.[12]
Step 3: Deprotection to Final Prodrug
-
Dissolve the dibenzyl phosphate ester in a suitable solvent like THF.
-
Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Stir the mixture under a hydrogen atmosphere (1 atm) for several hours.
-
Filter the catalyst through celite. The resulting filtrate contains the phosphoric acid intermediate.
-
Treat the filtrate with a solution of sodium carbonate or another suitable base to form the desired salt, which can then be isolated, often by lyophilization after purification by preparative HPLC.[7][12]
Self-Validation Check: Each step should be monitored by LC-MS to confirm the formation of the intermediate with the expected mass. The final product's purity should be confirmed by HPLC, and its structure verified by NMR spectroscopy.
References
-
Y. L. He, et al. (2000). Analysis of the stability and degradation products of triptolide. Journal of Pharmacy and Pharmacology, 52(1), 45-51. [Link]
-
Y. L. He, et al. (2000). Analysis of the stability and degradation products of triptolide. PubMed. [Link]
- S. Banerjee, et al. (2014). An improved process for the preparation of triptolide prodrugs.
-
P. K. Challa, et al. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry, 58(23), 9334-9344. [Link]
-
P. K. Challa, et al. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. ACS Publications. [Link]
-
X. Li, et al. (2019). A review of the total syntheses of triptolide. Beilstein Journal of Organic Chemistry, 15, 1996-2023. [Link]
-
J. Zhou, et al. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Chinese Medicine, 16(1), 61. [Link]
-
J. Zhou, et al. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Chinese Medicine. [Link]
-
Z. Peng, et al. (2025). Pro-drug approaches to overcome poor solubility and toxicity of triptolide. Medicinal Chemistry Research. [Link]
-
R. Gómez-Bombarelli, et al. (2012). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]
-
R. Gómez-Bombarelli, et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]
-
P. Kocienski. (2005). Protecting Groups. Thieme. [Link]
-
HealthReporter. (2024). What are the side effects of Triptolide?. AOL. [Link]
-
Y. Li, et al. (2023). Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide. Journal of Traditional and Complementary Medicine, 13(1), 16-29. [Link]
-
X. Li, et al. (2019). A review of the total syntheses of triptolide. Beilstein Journals. [Link]
-
Y. Li, et al. (2009). Design and synthesis of novel C14-hydroxyl substituted triptolide derivatives as potential selective antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(16), 4633-4637. [Link]
-
S. Wankhede, et al. (2025). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Journal of Advanced Scientific Research. [Link]
-
X. Li, et al. (2019). A review of the total syntheses of triptolide. ResearchGate. [Link]
-
P. Li, et al. (2025). Synergism and attenuation of triptolide through prodrug engineering combined with liposomal scaffold strategy to enhance inhibition in pancreatic cancer. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). Chemistry of Esters. LibreTexts. [Link]
-
Grokipedia. (2023). Triptolide. Grokipedia. [Link]
-
L. Shao, et al. (2015). Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method. Molecules, 20(5), 8965-8978. [Link]
-
Y. Li, et al. (2022). Discovery of a novel water-soluble, rapid-release triptolide prodrug with improved drug-like properties and high efficacy in human acute myeloid leukemia. European Journal of Medicinal Chemistry, 243, 114694. [Link]
-
ScienceDirect. (n.d.). Lactone hydrolysis. ScienceDirect. [Link]
-
S. Li, et al. (2018). A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology, 9, 94. [Link]
-
J. A. Malona, et al. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. Organic Letters, 17(21), 5288-5291. [Link]
Sources
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lactone hydrolysis [quimicaorganica.org]
- 11. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2014167581A2 - An improved process for the preparation of triptolide prodrugs - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of Triptolide O-Methyl Phosphate Dibenzyl Ester: An NMR-Centric Approach
For researchers and scientists engaged in the development of novel therapeutics, the unambiguous structural confirmation of a new molecular entity is a cornerstone of the entire discovery and development process. Triptolide, a potent diterpenoid triepoxide from Tripterygium wilfordii, has garnered significant interest for its anti-inflammatory, immunosuppressive, and anticancer properties.[1][2] Its derivatization into prodrugs like Triptolide O-Methyl Phosphate Dibenzyl Ester aims to enhance its therapeutic window and bioavailability. This guide provides an in-depth, NMR-focused methodology for the structural interpretation of this promising compound, comparing the rich, multidimensional data from NMR with other common analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of novel organic molecules.[3] Unlike techniques that provide information about mass or purity, NMR offers a detailed map of the molecular architecture, revealing the connectivity of atoms and their spatial relationships. For a complex molecule like Triptolide O-Methyl Phosphate Dibenzyl Ester, a combination of ¹H, ¹³C, and ³¹P NMR is indispensable for complete characterization.
Molecular Structure of Triptolide O-Methyl Phosphate Dibenzyl Ester
Caption: Molecular structure of Triptolide O-Methyl Phosphate Dibenzyl Ester.
Predicted NMR Spectral Data
The following tables outline the predicted ¹H, ¹³C, and ³¹P NMR chemical shifts for Triptolide O-Methyl Phosphate Dibenzyl Ester. These predictions are based on known data for the triptolide core and typical values for the dibenzyl and methyl phosphate moieties.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.35 | m | 10H | Ar-H (Dibenzyl) | Aromatic protons of the two benzyl groups. |
| ~5.05 | d | 4H | O-CH ₂-Ar (Dibenzyl) | Methylene protons of the benzyl groups, showing coupling to ³¹P. |
| ~4.5-4.8 | m | 1H | C14-H | Proton on the carbon bearing the phosphate ester. |
| ~3.75 | d | 3H | P-O-CH ₃ | Methyl protons of the phosphate group, showing coupling to ³¹P. |
| ... | ... | ... | Triptolide core protons | Refer to published data for triptolide for other assignments. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170-175 | C =O (lactone) | Carbonyl carbon of the triptolide core. |
| ~127-135 | C -Ar (Dibenzyl) | Aromatic carbons of the benzyl groups. |
| ~69 | O-C H₂-Ar (Dibenzyl) | Methylene carbons of the benzyl groups, likely showing coupling to ³¹P. |
| ~55 | P-O-C H₃ | Methyl carbon of the phosphate group, likely showing coupling to ³¹P. |
| ... | Triptolide core carbons | Refer to published data for triptolide for other assignments. |
Table 3: Predicted ³¹P NMR Data (202 MHz, CDCl₃, ¹H Decoupled)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| -5 to 0 | s | P | A single peak is expected in the proton-decoupled spectrum. The exact shift is sensitive to the electronic environment. |
Comparison with Alternative Analytical Techniques
While NMR is paramount for structural elucidation, a comprehensive analysis often involves complementary techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Caption: Analytical workflow for the characterization of Triptolide O-Methyl Phosphate Dibenzyl Ester.
Table 4: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | HPLC-UV |
| Primary Information | Detailed molecular structure, atom connectivity, stereochemistry. | Molecular weight, elemental composition (HRMS), fragmentation for structural clues. | Purity, concentration, retention time for identification. |
| Sensitivity | Lower | Very High | High |
| Quantitative Analysis | Possible with internal standards (qNMR), but requires careful setup.[4] | Excellent for quantification, especially with isotopically labeled standards.[5][6] | Standard method for quantification with a calibration curve.[7] |
| Sample Requirement | Milligram quantities | Microgram to nanogram quantities | Microgram quantities |
| Destructive | No | Yes | No (sample can be collected) |
| Key Advantage | Unambiguous structure determination. | High sensitivity and ability to analyze complex mixtures. | Robust, reproducible, and widely available for purity assessment. |
| Limitation | Lower sensitivity, can be complex to interpret for mixtures. | Does not provide complete 3D structural information. | Limited structural information. |
Experimental Protocols
1. NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Triptolide O-Methyl Phosphate Dibenzyl Ester.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 500 MHz or higher field spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.[8]
-
³¹P is a sensitive nucleus with 100% natural abundance, so acquisition is relatively fast.[9]
-
Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0 ppm).[10]
-
For quantitative ³¹P NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[8]
-
2. HPLC-UV Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Detection: UV detection at a wavelength appropriate for the triptolide chromophore (e.g., 218 nm).
-
Quantification: Generate a calibration curve using standards of known concentration to determine the purity and concentration of the sample.
3. LC-MS/MS Analysis
-
System: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for triptolide and its derivatives.[5][6]
-
MS/MS: Perform fragmentation of the parent ion to obtain characteristic product ions, which can be used for structural confirmation and highly selective quantification via Multiple Reaction Monitoring (MRM).
Conclusion
The structural verification of Triptolide O-Methyl Phosphate Dibenzyl Ester is a critical step in its development as a potential therapeutic agent. While HPLC and MS are invaluable for assessing purity and confirming molecular weight, NMR spectroscopy remains the indispensable tool for unambiguous structural elucidation. A combined ¹H, ¹³C, and ³¹P NMR analysis provides a comprehensive and detailed picture of the molecular architecture. By understanding the principles and experimental nuances of each technique, researchers can confidently characterize their novel compounds and advance their drug discovery programs on a solid foundation of scientific rigor.
References
-
Borges, F. P., & Teixeira, J. S. (2023). Editorial: NMR insights into natural product chemistry. Frontiers in Chemistry, 11, 1324903. [Link]
-
Dai, Y., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(21), 6424. [Link]
-
NPTEL IIT Bombay. (2024, January 25). Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy [Video]. YouTube. [Link]
-
Li, H., et al. (2015). Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method. Molecules, 20(5), 8995-9008. [Link]
-
University of Durham. (n.d.). 31 Phosphorus NMR. [Link]
-
Wishart, D. S., et al. (2022). NP-MRD: the Natural Products Magnetic Resonance Database. Nucleic Acids Research, 50(D1), D666-D677. [Link]
-
PubChem. (n.d.). Dibenzyl phosphate. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). DIBENZYL-ISOBUTYL-PHOSPHATE - Optional[31P NMR]. [Link]
-
ResearchGate. (n.d.). The structure and mass spectra of triptolide. [Link]
-
ResearchGate. (n.d.). The mass spectra of triptolide (A) and IS (B). [Link]
-
ResearchGate. (n.d.). Analysis of triptophenolide and its related compounds from Tripterygium wilfordii Hook.f by electrospray ionization tandem mass spectrometry. [Link]
-
Wang, Y., et al. (2015). [Determination of Triptolide and Wilforlide A in Biological Samples by LC-MS/MS]. Fa Yi Xue Za Zhi, 31(6), 421-425. [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS analysis of triptolide in human plasma. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of (A) triptolide, (B) andrographolide, (C) plasma sample and (D) plasma spiked with triptolide and andrographolide. [Link]
-
Ma, J., et al. (2008). Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography. Phytochemical Analysis, 19(4), 348-352. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Sychrovský, V., et al. (2015). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Physical Chemistry Chemical Physics, 17(39), 25844-25854. [Link]
-
Gao, J., et al. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Signal Transduction and Targeted Therapy, 6(1), 1-19. [Link]
-
Zhou, Z. L., et al. (2018). Triptolide: structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms. Natural Product Reports, 35(1), 104-123. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Li, X. J., et al. (2018). A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology, 9, 88. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Determination of Triptolide and Wilforlide A in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
Mass Spectrometry Profiling of Triptolide vs. Phosphate Prodrugs: A Comparative Guide
Topic: Mass Spectrometry Fragmentation Patterns of Triptolide Phosphate Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptolide (TP), a diterpenoid triepoxide from Tripterygium wilfordii, exhibits potent antitumor activity but suffers from poor water solubility (0.017 mg/mL). To overcome this, phosphate prodrugs like Minnelide (14-O-phosphonooxymethyltriptolide) were developed, introducing a highly polar group to enhance solubility.
For the analytical chemist, this structural modification creates a distinct dichotomy in mass spectrometry (MS) behavior. While Triptolide relies on positive electrospray ionization (ESI+) and adduct formation, its phosphate derivatives often require negative mode (ESI-) for intact detection or controlled in-source fragmentation to quantify the active parent drug. This guide details the fragmentation logic, differentiating the lipophilic parent from its hydrophilic prodrugs.
Part 1: Chemical Identity & MS Challenges
The primary challenge in analyzing Triptolide derivatives is the lability of the phosphate ester bond . In the ion source, phosphate groups often detach before entering the quadrupole, leading to "ghost" spectra where the prodrug appears as the parent compound.
Table 1: Physicochemical Comparison
| Feature | Triptolide (Parent) | Minnelide (Prodrug) |
| Formula | ||
| Mol.[1][2][3] Weight | 360.4 g/mol | 470.4 g/mol (Disodium salt: ~514) |
| Polarity | Lipophilic (LogP ~ 1.9) | Hydrophilic (LogP < 0) |
| Ionization | ESI+ (Protonation/Adducts) | ESI- (Deprotonation) or ESI+ (In-source frag) |
| Key Challenge | Low ionization efficiency (lack of basic sites) | Thermal instability of phosphate linker |
Part 2: Fragmentation Mechanisms[1][5]
1. Triptolide (ESI+ Mode)
Triptolide lacks strong basic nitrogen atoms, making protonation
-
Precursor: m/z 361.2
(weak) or m/z 378.2 -
Primary Fragmentation Pathway:
-
Dehydration: Loss of
(-18 Da) from the hydroxyl group at C-14. -
Lactone Cleavage: Opening of the butenolide ring (D-ring), often accompanied by loss of
(-28 Da). -
Epoxide Opening: The tri-epoxide core is fragile; high collision energy (CE) leads to extensive skeletal fragmentation.
-
2. Triptolide Phosphate / Minnelide (ESI- Mode)
The phosphate group dominates the negative ion spectrum. This is the preferred mode for confirming the intact prodrug.
-
Precursor: m/z 469.1
-
Primary Fragmentation Pathway:
-
Phosphate Loss: The most abundant fragment is often the phosphate group itself (
at m/z 97 or at m/z 79). -
Linker Cleavage: Cleavage of the phosphonooxymethyl ether linker yields the Triptolide alkoxide anion (rarely stable) or further degraded core fragments.
-
3. Triptolide Phosphate (ESI+ In-Source Fragmentation)
In pharmacokinetic (PK) studies, researchers often monitor the prodrug in ESI+ mode by intentionally stripping the phosphate in the source to measure the "Triptolide Core."
-
Mechanism:
-
Risk: This cannot distinguish between circulating prodrug and metabolically released parent drug unless they are chromatographically separated.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways for the parent and the phosphate derivative.
Caption: Divergent fragmentation logic. Green nodes indicate the prodrug pathway (ESI-), while Blue nodes indicate the parent pathway (ESI+). The red dashed line represents the in-source conversion of prodrug to parent, a critical artifact to control.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures the differentiation of the prodrug from the parent drug using a dual-mode approach.
1. Sample Preparation
-
Objective: Prevent hydrolysis of the phosphate group during extraction.
-
Method: Protein Precipitation (PPT).
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile (ACN) containing Internal Standard (IS). Note: Do not use acidified methanol, as low pH accelerates phosphate hydrolysis.
-
Vortex (1 min) and Centrifuge (10 min, 15,000 x g, 4°C).
-
Inject supernatant directly.
-
2. Chromatographic Separation (Critical Step)
Since the prodrug can convert to the parent in the source, chromatographic resolution is the only way to prove identity.
-
Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH neutral).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Elutes Phosphate Prodrug early due to polarity).
-
1-4 min: Ramp to 95% B (Elutes Triptolide late).
-
-
Validation Check: If you see a peak at the Triptolide retention time in the Prodrug MRM channel, your source temperature is too high (In-Source Fragmentation).
3. Mass Spectrometry Settings (Dual Mode)
| Parameter | Settings for Triptolide | Settings for Minnelide |
| Polarity | Positive (ESI+) | Negative (ESI-) |
| Source Temp | 500°C | 350°C (Lower to prevent degradation) |
| MRM Transition | ||
| Derivatization Option | React with Benzylamine ( | N/A |
Part 5: Analytical Workflow Diagram
Caption: Dual-polarity workflow. Separation of the hydrophilic prodrug (ESI-) and lipophilic parent (ESI+) is essential for accurate quantitation.
References
-
Li, X., et al. (2019). "A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats." Biomedical Chromatography. Link
-
Chugh, R., et al. (2012).[4] "Minnelide, a water-soluble prodrug of triptolide, is effective against pancreatic cancer."[5] Science Translational Medicine. Link
-
Song, M., et al. (2014). "Determination of triptolide in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Journal of Chromatography B. Link
-
Zhao, M., et al. (2015). "Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method." Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minnelide | TargetMol [targetmol.com]
Technical Guide: Aqueous Solubility Profiling of Triptolide vs. 14-O-Phosphonooxymethyl Dibenzyl Ester Intermediate
[1]
Executive Summary
This guide provides a technical comparison of the physicochemical properties—specifically aqueous solubility—of the diterpenoid Triptolide (TP) versus its key synthetic precursor, the 14-O-phosphonooxymethyl dibenzyl ester intermediate .[1][2]
While Triptolide exhibits potent antitumor and immunosuppressive activity, its clinical translation is severely hampered by poor aqueous solubility.[1][2] The dibenzyl ester derivative is not a final drug candidate but a critical "lipophilic vehicle" in the synthesis of Minnelide , the highly water-soluble phosphate prodrug.[2] Understanding the solubility inversion between these three stages (Parent
Physicochemical Profile Comparison
The following data contrasts the parent compound with the intermediate and the final clinical prodrug. The "Dibenzyl Ester" serves as a purification handle, maintaining lipophilicity to allow silica chromatography before the final deprotection step.[2]
Table 1: Solubility & Structural Properties[1]
| Feature | Triptolide (Parent) | Dibenzyl Ester Intermediate | Minnelide (Final Prodrug) |
| Chemical Nature | Diterpene Triepoxide | Protected Phosphate Ester | Disodium Phosphate Salt |
| Aqueous Solubility | ~0.017 mg/mL (17 µg/mL) | Insoluble (Est.[1][2] < 0.01 mg/mL) | > 60 mg/mL |
| Solubility Factor | 1x (Baseline) | < 1x (Highly Lipophilic) | ~3,600x Increase |
| Primary Solvent Affinity | DMSO, DMF, Ethyl Acetate | Hexanes, EtOAc, DCM | Water, Saline, PBS |
| Purification Method | Crystallization / Silica | Silica Gel Flash Chromatography | Preparative HPLC (C18) |
| LogP (Est.) | ~1.8 - 2.5 | > 4.5 (High Lipophilicity) | < 0 (Hydrophilic) |
Technical Insight: The dibenzyl ester intermediate is intentionally designed to be lipophilic. The benzyl groups mask the polar phosphate moiety, allowing the molecule to be purified via standard normal-phase silica chromatography (e.g., 50% EtOAc/Hexanes).[1][2] Direct synthesis of the free phosphate without this protection would result in a highly polar compound difficult to isolate from organic reaction mixtures.
Mechanistic Pathway: The Solubility Switch[2]
The transformation from Triptolide to a soluble prodrug involves a specific "Protect-Purify-Deprotect" strategy.[1] The dibenzyl ester is the pivot point of this workflow.
The Synthetic Logic[2]
-
Parent (Low Solubility): Triptolide has no ionizable groups (pKa ~14), rendering it insoluble in physiological buffers.[1][2]
-
Intermediate (Lipophilic Protection): The hydroxyl group at C-14 is functionalized with a dibenzyl phosphate.[1] The benzyl rings add significant hydrophobicity, ensuring the intermediate remains in the organic phase during workup, separating it from water-soluble reagents.[1][2]
-
Final Product (High Solubility): Catalytic hydrogenolysis removes the benzyl "masks," exposing the acidic phosphate group.[2] This group is then salified (disodium salt), triggering a massive increase in aqueous solubility (>60 mg/mL).[1][2]
Diagram: Solubility Evolution Pathway
The following diagram illustrates the structural evolution and the solubility "flip" that occurs after the intermediate stage.[2]
Figure 1: The synthetic pathway highlights the role of the dibenzyl ester as a lipophilic purification handle that precedes the generation of the water-soluble prodrug.[1][2]
Experimental Protocols
For researchers attempting to reproduce the synthesis or characterize these compounds, the following protocols ensure data integrity.
Protocol A: Solubility Determination (Shake-Flask Method)
Objective: To quantify the aqueous solubility limit of Triptolide vs. its derivatives.[1]
-
Preparation: Add excess solid compound (approx. 2 mg) to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Vortex for 1 minute, then incubate at 25°C for 24 hours with constant agitation (orbital shaker).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE filter (low binding).[1]
-
Quantification (HPLC):
Protocol B: Hydrogenolysis of Dibenzyl Ester (Deprotection)
Objective: To convert the lipophilic intermediate into the water-soluble active phosphate.[1][2]
-
Setup: Dissolve Dibenzyl Ester Intermediate (e.g., 100 mg) in anhydrous Tetrahydrofuran (THF).
-
Catalyst: Add 10% Pd/C (Palladium on Carbon) catalyst (approx. 20% by weight of substrate).[1][2]
-
Reaction: Purge vessel with Argon, then introduce Hydrogen gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature (RT).
-
Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The starting material (high Rf) will disappear, and a baseline spot (polar phosphate) will appear.[1][2]
-
Workup: Filter through a Celite pad to remove Pd/C.[1]
-
Salification: Treat the filtrate with stoichiometric Sodium Carbonate (
) dissolved in water. -
Isolation: Lyophilize the aqueous layer to obtain the white, fluffy solid (Minnelide).[2]
Critical Analysis: Why the Intermediate Matters
In drug development, the Dibenzyl Ester Intermediate is frequently misunderstood as a potential drug candidate.[1][2] It is critical to distinguish its utility:
-
Bioavailability: The intermediate is too lipophilic for direct aqueous injection. Without the free phosphate group, it behaves similarly to Triptolide—precipitating in blood plasma unless formulated with toxic excipients (e.g., Cremophor).[1][2]
-
Stability: The dibenzyl phosphate esters are chemically stable. They do not spontaneously hydrolyze in plasma to release Triptolide.[1] They require specific enzymatic cleavage after the benzyl groups are removed.
-
Process Safety: The intermediate allows the removal of toxic reagents (like chloromethyl methyl sulfide) using organic washes, which would be impossible if the compound were already water-soluble.[2]
References
-
Chugh, R., Sangwan, V., Patil, S. P., Dudeja, V., Dawra, R. K., Banerjee, S., & Saluja, A. K. (2015).[1][2] A Preclinical Evaluation of Minnelide as a Therapeutic Agent against Pancreatic Cancer. Science Translational Medicine.
-
Patil, S., Lis, L. G., Cortese, R. J., et al. (2015).[1][2] Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry, 58(23), 9334–9344.[1][2] [1][2]
-
PubChem. (n.d.).[1][3] Triptolide Compound Summary. National Library of Medicine.
A Senior Application Scientist's Guide to Validating Minnelide Precursor Purity using LC-MS
For researchers, scientists, and drug development professionals vested in the clinical progression of Minnelide, the assurance of precursor purity is not a perfunctory quality control step; it is the bedrock of therapeutic efficacy and patient safety. Minnelide, a water-soluble prodrug of the potent anticancer agent triptolide, holds immense promise, particularly in the treatment of pancreatic and other gastrointestinal cancers.[1][2][3] Its synthesis, however, is a multi-step process where impurities can be introduced, potentially compromising the drug's performance and safety profile.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of Minnelide precursors, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Criticality of Precursor Purity in Minnelide Synthesis
Minnelide is synthesized from triptolide, a complex diterpenoid triepoxide.[3] The synthetic pathway involves the formation of intermediates, such as a dibenzyl ester derivative, and utilizes various reagents.[3][4] Each step in this synthesis is a potential source of impurities, which can include:
-
Unreacted Starting Material: Residual triptolide.
-
Intermediates: Incomplete conversion can leave synthetic intermediates in the final product.
-
Byproducts: Side reactions can generate structurally related impurities. A patent for an improved Minnelide synthesis mentions the formation of unwanted acyl and keto impurities.[5]
-
Degradation Products: Triptolide is susceptible to degradation, particularly in basic or hydrophilic environments, yielding products like triptriolide and triptonide.[6]
The presence of these impurities can have significant consequences, including altered drug solubility, reduced therapeutic efficacy, and unforeseen toxicity. Therefore, a highly sensitive and specific analytical method is paramount for the quality control of Minnelide precursors.
LC-MS: The Gold Standard for Purity Validation
While traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection has been a workhorse in pharmaceutical analysis, it possesses inherent limitations when it comes to comprehensive impurity profiling. LC-MS, on the other hand, offers a multi-dimensional analysis that provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the identification of unknown impurities.
Unambiguous Peak Identification and Co-elution Resolution
A significant drawback of HPLC-UV is its inability to distinguish between compounds that co-elute. An impurity may have a similar retention time to the main precursor peak, leading to an overestimation of purity. LC-MS, however, can differentiate co-eluting species based on their different m/z values, providing a more accurate purity assessment. Mass spectrometry allows for the simultaneous determination of the molecular masses of the main compound and any co-eluting impurities.[7]
Enhanced Sensitivity and Selectivity
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers significantly higher sensitivity and selectivity compared to HPLC-UV. This is crucial for detecting trace-level impurities that may be present in the precursor material. For instance, a sensitive LC-MS/MS method for triptolide in rat plasma achieved a lower limit of quantitation (LLOQ) of 0.030 ng/mL.[8][9] This level of sensitivity is often unattainable with UV detection.
Structural Elucidation of Unknown Impurities
One of the most powerful features of LC-MS/MS is its ability to provide structural information about unknown compounds. By fragmenting the parent ion and analyzing the resulting product ions, a fragmentation pattern is generated that can be used to deduce the structure of an impurity. This is a critical advantage in process development and for ensuring the safety of the final drug product. The fragmentation behavior of triptolide and its related compounds has been studied, providing a basis for identifying such impurities.[10]
Comparative Analysis: LC-MS vs. Alternative Techniques
To provide an objective comparison, the following table summarizes the key performance attributes of LC-MS against other common analytical techniques for the purity assessment of Minnelide precursors.
| Parameter | LC-MS/MS | HPLC-UV | Nuclear Magnetic Resonance (NMR) |
| Specificity | Very High (mass-based) | Moderate to High | High (structure-based) |
| Sensitivity (LOD/LOQ) | Very High (pg to fg range)[8][9] | Moderate (ng to µg range) | Low (µg to mg range) |
| Impurity Identification | Excellent (MS/MS fragmentation) | Poor (requires standards) | Excellent (structural elucidation)[6][11] |
| Quantitative Accuracy | High | High | Good (with internal standards) |
| Linearity Range | Wide | Good | Narrower |
| Throughput | High | High | Low |
| Cost | High | Low | High |
| Expertise Required | High | Moderate | High |
While NMR spectroscopy provides unparalleled structural information, its lower sensitivity makes it less suitable for trace impurity detection.[12] HPLC-UV is a cost-effective and robust technique for routine analysis and quantification of the main component, but it falls short in comprehensive impurity profiling where LC-MS excels.[13][14]
Experimental Protocol: Validating Triptolide Purity by LC-MS/MS
This section provides a detailed, step-by-step methodology for the validation of triptolide, the primary precursor of Minnelide, using a reverse-phase LC-MS/MS method.
Materials and Reagents
-
Triptolide reference standard (purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Triptolide precursor sample for analysis
Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate triptolide from potential impurities (e.g., 30-90% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MS Parameters: Optimized for triptolide detection (e.g., precursor ion m/z 361.1, product ions for MRM). A study on triptolide metabolism identified characteristic fragmentation patterns that can be used for targeted analysis.[15]
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the triptolide reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile/water to cover the expected concentration range of the precursor and its impurities.
-
Sample Solution: Accurately weigh and dissolve the triptolide precursor sample in methanol to a final concentration of approximately 0.1 mg/mL.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Analyze a blank (diluent), the triptolide standard, and the precursor sample to demonstrate that the method can unequivocally assess the analyte in the presence of expected components and impurities.
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.99. A validated LC-MS/MS method for triptolide showed good linearity in the range of 5–1000 ng/mL.[16]
-
Accuracy: Perform recovery studies by spiking a known amount of triptolide standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Analyze the sample solution on three different days. The RSD over the three days should be <3%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of triptolide that can be reliably detected and quantified. This is typically established based on the signal-to-noise ratio (S/N), with LOD at S/N of 3 and LOQ at S/N of 10. A sensitive LC-MS/MS method for triptolide reported an LLOQ of 0.030 ng/mL.[8][9]
-
Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results to demonstrate the reliability of the method during normal usage.
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for validating Minnelide precursor purity.
Caption: Logical relationships in LC-MS data analysis for purity validation.
Conclusion
The validation of Minnelide precursor purity is a critical step in ensuring the quality, safety, and efficacy of this promising anticancer therapeutic. While various analytical techniques can be employed, LC-MS stands out as the superior method due to its unparalleled specificity, sensitivity, and ability to identify unknown impurities. By adopting a robust, well-validated LC-MS method as outlined in this guide, researchers and drug developers can have high confidence in the quality of their Minnelide precursors, paving the way for successful preclinical and clinical development.
References
-
Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method. National Institutes of Health. [Link]
-
A sensitive LC–MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats. R Discovery. [Link]
-
Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography. PMC. [Link]
-
Analysis of triptophenolide and its related compounds from Tripterygium wilfordii Hook.f by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats. PubMed. [Link]
-
Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
1H NMR-Based Metabolomics Reveals the Antitumor Mechanisms of Triptolide in BALB/c Mice Bearing CT26 Tumors. Frontiers. [Link]
-
Triptolide is an inhibitor of RNA polymerase I and II–dependent transcription leading predominantly to down-regulation of short-lived mRNA. AACR Journals. [Link]
-
First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity. PMC. [Link]
-
1H NMR-Based Metabolomics Reveals the Antitumor Mechanisms of Triptolide in BALB/c Mice Bearing CT26 Tumors. PubMed. [Link]
- An improved process for the preparation of triptolide prodrugs.
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
-
Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. ACS Publications. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. Pharma Times. [Link]
-
Simultaneous determination of triptolide and its prodrug MC002 in dog blood by LC-MS/MS and its application in pharmacokinetic studies. PubMed. [Link]
-
NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]
-
The mass spectra of triptolide (A) and IS (B). ResearchGate. [Link]
-
The structure and mass spectra of triptolide. (A) The structural... ResearchGate. [Link]
-
A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer. Science Translational Medicine. [Link]
-
HPLC and LCMS – A review and a recent update. International Journal of Pharmacy and Analytical Research. [Link]
-
Detecting Impurities in Cancer-Treating Hormones Using HPLC. LCGC International. [Link]
-
A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer. PMC. [Link]
-
LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. [Link]
-
Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method. PubMed. [Link]
-
Why percent of impurities changed in lc ms and hplc method? ResearchGate. [Link]
-
Impaired synthesis of stromal components in response to Minnelide improves vascular function, drug delivery and survival in pancreatic cancer. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2014167581A2 - An improved process for the preparation of triptolide prodrugs - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Stability of Triptolide Esters: A Comparative Plasma Assay Guide
Executive Summary
Triptolide, a diterpenoid triepoxide from Tripterygium wilfordii, exhibits potent anti-tumor and anti-inflammatory efficacy but is severely limited by poor water solubility and a narrow therapeutic index.[1] To overcome this, drug developers synthesize ester prodrugs (e.g., Triptolide Succinate, Minnelide) to improve solubility.
The Challenge: The success of these prodrugs hinges on a "Goldilocks" stability profile. They must be stable enough ex vivo to be formulated and administered, yet labile enough in vivo to release the active parent drug. However, plasma esterase activity varies wildly between species (e.g., Rodent vs. Human), often leading to false negatives in preclinical screening.
This guide provides a technical framework for assessing the plasma stability of Triptolide esters, distinguishing between Carboxylesterase (CES)-mediated and Phosphatase (ALP)-mediated hydrolysis.
Part 1: The Chemistry of Instability
Understanding the specific hydrolysis mechanism is prerequisite to designing a valid assay. Triptolide prodrugs generally fall into two categories: simple organic esters (cleaved by CES enzymes) and phosphate esters (cleaved by Alkaline Phosphatase).
Hydrolysis Pathways
The following diagram illustrates the divergent activation pathways for Triptolide Succinate (CES-dependent) versus Minnelide (ALP-dependent).
Figure 1: Divergent activation pathways. Simple esters are cleaved directly by plasma esterases, while phosphate prodrugs like Minnelide require a two-step activation initiated by phosphatases.
Part 2: Comparative Performance Data
The stability of Triptolide esters is highly species-dependent. Rodent plasma typically contains higher levels of arylesterases and carboxylesterases than human plasma, leading to rapid ex vivo hydrolysis that can confound PK data.
Table 1: Comparative Half-Life ( ) in Plasma
Note: Values are synthesized from aggregate pharmacokinetic studies (e.g., Chugh et al., Zhou et al.) and represent typical ranges observed in validated assays.
| Compound | Activation Mechanism | Human Plasma | Rat Plasma | Dog Plasma | Clinical Implication |
| Triptolide (Parent) | N/A (Metabolized by CYP450) | > 120 min (Stable) | > 120 min (Stable) | > 120 min (Stable) | Stable in plasma; clearance is hepatic. |
| Triptolide Succinate | Carboxylesterase (CES) | ~30 - 60 min | < 5 min (Rapid) | ~15 - 20 min | Species Trap: Rapid hydrolysis in rats mimics IV bolus of parent, masking prodrug benefits seen in humans. |
| Minnelide | Alkaline Phosphatase (ALP) | < 5 min (High ALP) | < 5 min | < 5 min | Bioactivation: Rapid conversion is desirable in vivo but requires strict stabilization during ex vivo blood collection. |
Key Insight: The "Rat Plasma" Trap
Researchers often observe that simple ester prodrugs of Triptolide fail in rat PK studies due to "premature release." The rat plasma half-life of <5 minutes means the prodrug is converted to Triptolide almost immediately upon injection (or even during blood sampling if not stabilized), negating the solubility/distribution advantage. Human plasma is generally more forgiving for simple esters.
Part 3: Experimental Protocol (Self-Validating System)
To generate reproducible data, the assay must control for spontaneous chemical hydrolysis and enzymatic activity during sample processing.
Materials
-
Matrix: Pooled Plasma (Human, Rat, Dog) - Note: Use K2EDTA or Heparin; avoid Citrate if pH sensitivity is suspected.
-
Test Compound: 10 mM stock in DMSO.
-
Positive Control:
-
For CES activity: Procaine or Lovastatin.
-
For ALP activity: Minnelide (if available) or p-Nitrophenyl phosphate.
-
-
Inhibitor (Critical): Bis-p-nitrophenyl phosphate (BNPP) for esterases; Sodium Fluoride/Vanadate for phosphatases.
Workflow: The "Stop & Stabilize" Method
The following workflow ensures that the degradation measured is real incubation decay, not post-sampling artifacts.
Figure 2: Plasma Stability Assay Workflow. Note the "Quenching" cluster where enzyme activity must be instantly halted to preserve the T0-T120 ratio.
Step-by-Step Procedure
-
Preparation: Pre-warm plasma to
. Measure pH; adjust to 7.4 if necessary (plasma pH can drift basic upon storage). -
Spiking: Add Triptolide ester stock to plasma to achieve
final concentration. Maintain DMSO to avoid enzyme inhibition by the solvent. -
Incubation: Incubate in a shaking water bath.
-
Sampling: At
min, remove aliquots. -
Quenching (The Validator): Immediately transfer aliquot into
of Ice-Cold Acetonitrile containing Internal Standard (IS) .-
Pro Tip: For highly unstable esters (like succinates in rat plasma), pre-load the quenching plate with the specific esterase inhibitor BNPP (Bis-p-nitrophenyl phosphate) to prevent hydrolysis during the centrifugation step.
-
-
Analysis: Centrifuge at 4000g for 10 min. Inject supernatant onto LC-MS/MS. Monitor MRM transitions for both the Prodrug (disappearance) and Triptolide Parent (appearance).
Part 4: Analytical Challenges & Troubleshooting
The "Temperature Gap"
Plasma esterases are highly temperature-sensitive. A common error is thawing plasma at room temperature and immediately spiking.
-
Correction: Plasma must be fully equilibrated to
before spiking. Conversely, quenching must be at or lower.
Spontaneous Chemical Hydrolysis
Triptolide esters can be chemically unstable at physiological pH even without enzymes.
-
Control: Run a parallel incubation in PBS (pH 7.4) .
-
Interpretation:
-
If
: Instability is Enzymatic. -
If
: Instability is Chemical.
-
Minnelide Specifics
Because Minnelide requires Alkaline Phosphatase (ALP), standard esterase inhibitors (like BNPP) may not fully stabilize it.
-
Solution: Use specific phosphatase inhibitor cocktails (e.g., Sodium Orthovanadate or Sodium Fluoride) in the collection tubes and quenching solution if you intend to measure the intact prodrug.
References
-
Chugh, R., et al. (2012). "A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer." Science Translational Medicine.
-
Zhou, J., et al. (2018). "A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats." Journal of Pharmaceutical and Biomedical Analysis.
-
Li, B., et al. (2012). "Carboxylesterases 1 and 2 hydrolyze phospho-nonsteroidal anti-inflammatory drugs: relevance to their pharmacological activity." Journal of Pharmacology and Experimental Therapeutics.
-
Di, L., et al. (2008). "Plasma Stability Assay." In Vitro ADME Screening.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Triptolide O-Methyl Phosphate Dibenzyl Ester
This guide provides an in-depth, procedural framework for the safe handling and disposal of Triptolide O-Methyl Phosphate Dibenzyl Ester. As a potent derivative of the cytotoxic compound Triptolide, rigorous adherence to these protocols is essential to ensure personnel safety, environmental protection, and regulatory compliance within your laboratory. This document is designed for researchers, scientists, and drug development professionals who may handle this compound.
The core principle of this guide is risk mitigation. Triptolide O-Methyl Phosphate Dibenzyl Ester is not a benign substance; it carries the inherent cytotoxicity of its parent compound, Triptolide, which is known for its anti-tumor, immunosuppressive, and anti-inflammatory properties, but also for its significant multi-organ toxicity.[1][2][3][4] The addition of phosphate and dibenzyl ester groups modifies its chemical properties but does not negate the underlying hazards. Therefore, all waste generated from its use must be treated as hazardous and cytotoxic.
Part 1: Hazard Identification and Risk Profile
Understanding the chemical nature of Triptolide O-Methyl Phosphate Dibenzyl Ester is fundamental to appreciating the necessity of stringent disposal measures. The molecule's risk profile is a composite of its three main structural components:
| Component | Associated Hazards | Implication for Disposal |
| Triptolide Core | Highly cytotoxic, genotoxic, and potentially carcinogenic.[2][5] Known to cause severe organ damage, including hepatotoxicity and nephrotoxicity.[3][6][7] Classified as acutely toxic if swallowed or inhaled.[8][9][10][11] | All waste must be handled as cytotoxic waste . This dictates the need for specialized collection, labeling, and high-temperature incineration.[12][13][14] |
| Phosphate Ester Group | Can be hydrolyzed to form phosphoric acid. While the primary hazard is from the triptolide core, phosphate esters can have their own toxicological profiles and should not be disposed of down the sanitary sewer.[15][16] | Waste must be segregated into a dedicated hazardous chemical waste stream. Avoids release into aquatic environments and prevents potential reactions in sewer systems. |
| Dibenzyl Ester Group | The related compound, dibenzyl ether, is classified as very toxic to aquatic life with long-lasting effects.[17][18] As an organic moiety, it contributes to the overall classification of the compound as a hazardous organic chemical waste. | Disposal must prevent environmental release. Landfill and sewer disposal are prohibited. The waste stream is incompatible with non-halogenated solvent waste if any part of the process involves halogenated solvents. |
Causality of Protocol: The combined hazards mandate a "highest-hazard" approach. The acute toxicity and cytotoxicity of the triptolide core are the primary drivers for the disposal protocol. All materials, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and treated as cytotoxic hazardous waste.
Part 2: Standard Operating Procedure for Disposal
This section outlines the step-by-step protocol for the collection, segregation, and disposal of all waste streams associated with Triptolide O-Methyl Phosphate Dibenzyl Ester.
Step 1: Personal Protective Equipment (PPE)
Due to the acute toxicity of the compound, a comprehensive PPE strategy is non-negotiable.
-
Gloves: Double-gloving with nitrile gloves is required at all times. The outer glove should be changed immediately upon known or suspected contamination.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Lab Coat: A dedicated, disposable, solid-front gown with tight-fitting cuffs is mandatory. This gown should not be worn outside the designated work area.
-
Respiratory Protection: When handling the solid compound or creating solutions where aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is required. All handling of the solid should be done within a certified chemical fume hood or a biological safety cabinet.[19]
Step 2: Waste Segregation and Containerization
Proper segregation at the point of generation is the most critical step in ensuring safe disposal.[14] Under no circumstances should any waste from this compound be disposed of in regular trash, sharps containers for non-cytotoxic materials, or down the sink. [15][20]
-
Primary Compound & Grossly Contaminated Items:
-
Container: Use a designated, leak-proof, and puncture-resistant hazardous waste container with a purple lid, which is the universal color for cytotoxic waste.[14][21]
-
Contents: This includes expired pure compound, non-empty vials, and any materials heavily saturated with the compound (e.g., spill cleanup materials).
-
-
Contaminated Sharps:
-
Container: A purple, puncture-proof sharps container specifically labeled "CYTOTOXIC SHARPS" must be used.
-
Contents: Needles, syringes, and glass Pasteur pipettes used to transfer solutions of the compound.
-
-
Trace-Contaminated Labware & PPE:
-
Container: A yellow chemotherapy waste bag or a rigid container lined with a yellow bag, clearly labeled "TRACE CYTOTOXIC WASTE".
-
Contents: All disposable PPE (gloves, gowns), bench paper, and plasticware (e.g., pipette tips) that have come into contact with the compound.
-
Step 3: Decontamination of Non-Disposable Equipment
Reusable glassware and equipment must be decontaminated immediately after use.
-
Initial Rinse: Carefully rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to solubilize the compound. This first rinsate is considered hazardous and must be collected in a sealed, properly labeled hazardous waste container for halogenated or non-halogenated solvents, depending on your lab's waste streams.[15]
-
Second Rinse: A second rinse with the same solvent should be performed, and this rinsate should also be collected as hazardous waste.
-
Detergent Wash: After the solvent rinses, wash the equipment thoroughly with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Step 4: Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Label Contents: The label must include:
-
The words "Hazardous Waste" and "Cytotoxic Waste"
-
The full chemical name: "Triptolide O-Methyl Phosphate Dibenzyl Ester"
-
The specific hazards (e.g., "Acutely Toxic," "Cytotoxic")
-
The date accumulation started.
-
-
Storage: Keep waste containers sealed except when adding waste. Store them in a designated, secure area away from incompatible materials, preferably within secondary containment.[15]
Part 3: Emergency Procedures
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Secure: Restrict access to the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, gently cover with an absorbent material from a chemotherapy spill kit. For solid spills, carefully cover with damp absorbent pads to avoid raising dust. DO NOT dry sweep.
-
Clean: Using forceps or other tools, carefully pick up all contaminated materials and place them in the designated purple-lidded cytotoxic waste container.
-
Decontaminate: Clean the spill area three times using a detergent solution, followed by a clean water rinse.[21] All cleaning materials must be disposed of as cytotoxic waste.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from Triptolide O-Methyl Phosphate Dibenzyl Ester.
Caption: Disposal Workflow for Triptolide Derivative Waste.
References
- Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide. European Journal of Medical Research.
- Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and deriv
- Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Safe handling of cytotoxics: guideline recommend
- Triptolide.
- A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology.
- Triptolide from Tripterygium wilfordii, ≥98% (HPLC), solid. Sigma-Aldrich.
- Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency.
- 500440 dibenzyl ether safety data sheet - SDS US.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Toxicity of triptolide and the molecular mechanisms involved. PubMed.
- Safety D
- Metabolic profiling of fatty acids in Tripterygium wilfordii multiglucoside- and triptolide-induced liver-injured r
- SAFETY DATA SHEET - Triptolide. Fisher Scientific.
- Toxicity of triptolide and the molecular mechanisms involved.
- Cytotoxic Waste Disposal Guidelines. Daniels Health.
- Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
- Guidelines for Cytotoxic (Antineoplastic) Drugs.
- SAFETY DATA SHEET - Benzyl ether. Fisher Scientific.
- Triptolide SDS, 38748-32-2 Safety D
- Disposal of Cytotoxic Waste (Synto) Standard Operating Procedure. South East Coast Ambulance Service.
- Guide to Cytotoxic Waste Compliance. Daniels Health.
- Safety Data Sheet - Triptolide.
- Material Safety Data Sheet - Benzyl ether, 99%. Cole-Parmer.
- Triptolide with hepatotoxicity and nephrotoxicity used in local delivery treatment of myocardial infarction by thermosensitive hydrogel. PMC.
- What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle UK.
- Hazardous Waste Disposal. University of California, Santa Cruz.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse.
- Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. ASHP.
- Management of Cytotoxic Waste. Canterbury DHB.
- Management Of Hazardous Waste Pharmaceuticals. NYSDEC.
- Update on pharmaceutical waste disposal regul
- Laboratory Waste Disposal Handbook. University of Essex.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 3. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 6. Metabolic profiling of fatty acids in Tripterygium wilfordii multiglucoside- and triptolide-induced liver-injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide with hepatotoxicity and nephrotoxicity used in local delivery treatment of myocardial infarction by thermosensitive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide | C20H24O6 | CID 107985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. danielshealth.ca [danielshealth.ca]
- 13. danielshealth.com [danielshealth.com]
- 14. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. vigon.com [vigon.com]
- 18. fishersci.com [fishersci.com]
- 19. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 21. secamb.nhs.uk [secamb.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
